Product packaging for Citreoindole(Cat. No.:)

Citreoindole

Cat. No.: B10775908
M. Wt: 496.6 g/mol
InChI Key: PDYXWTDVSYEDKW-DQKFTCOISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Citreoindole is a specialized indole alkaloid of significant interest in chemical and microbiological research, particularly for its role as a secondary metabolite in fungal systems. Its unique structural framework, characterized by a fused indole ring system with specific oxidative modifications, makes it a valuable probe for studying biosynthetic pathways in fungi, especially those related to the citreoviridin family of compounds. Researchers utilize this compound to investigate the enzymatic mechanisms and genetic regulation of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid pathways. Its potential mechanism of action is under investigation for its bioactivity, which may involve interaction with cellular membranes or specific enzymatic targets, providing insights into fungal ecology and defense mechanisms. This compound serves as a critical standard in metabolomics studies aiming to identify and quantify fungal metabolites in environmental samples, aiding in the discovery of novel bioactive molecules and contributing to the fields of natural product chemistry, mycology, and drug discovery research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H28N4O4 B10775908 Citreoindole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H28N4O4

Molecular Weight

496.6 g/mol

IUPAC Name

(3S,6S)-3-[[(2S,10R,10aR)-10-hydroxy-4-oxo-2-phenyl-1,2,3,10a-tetrahydropyrimido[1,2-a]indol-10-yl]methyl]-6-benzylpiperazine-2,5-dione

InChI

InChI=1S/C29H28N4O4/c34-25-16-21(19-11-5-2-6-12-19)32-28-29(37,20-13-7-8-14-24(20)33(25)28)17-23-27(36)30-22(26(35)31-23)15-18-9-3-1-4-10-18/h1-14,21-23,28,32,37H,15-17H2,(H,30,36)(H,31,35)/t21-,22-,23-,28+,29+/m0/s1

InChI Key

PDYXWTDVSYEDKW-DQKFTCOISA-N

Isomeric SMILES

C1[C@H](N[C@H]2[C@](C3=CC=CC=C3N2C1=O)(C[C@H]4C(=O)N[C@H](C(=O)N4)CC5=CC=CC=C5)O)C6=CC=CC=C6

Canonical SMILES

C1C(NC2C(C3=CC=CC=C3N2C1=O)(CC4C(=O)NC(C(=O)N4)CC5=CC=CC=C5)O)C6=CC=CC=C6

Origin of Product

United States

Foundational & Exploratory

Unraveling the Biosynthesis of Fungal Metabolites: The Case of Citreoindole and the Well-Characterized Pathway of Citreoviridin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature reveals a notable absence of detailed information regarding the biosynthetic pathway of Citreoindole, an unusual diketopiperazine metabolite produced by the fungus Penicillium citreonigrum.[1][2][3][4][5] While its isolation, structure, and stereochemistry have been documented, the genetic and enzymatic steps leading to its formation remain unelucidated in publicly available research.

In contrast, significant research has been dedicated to the biosynthesis of another mycotoxin produced by Penicillium and Aspergillus species, citreoviridin . Given the similarity in the producing organisms and the initial part of the names, it is plausible that inquiries regarding the biosynthesis of "this compound" may be seeking information on the well-documented pathway of citreoviridin. This guide, therefore, provides an in-depth technical overview of the biosynthetic pathway of citreoviridin, tailored for researchers, scientists, and drug development professionals.

The Biosynthetic Pathway of Citreoviridin

Citreoviridin is a neurotoxic mycotoxin that inhibits ATP synthase. Its biosynthesis is orchestrated by a dedicated gene cluster (ctv) that encodes the requisite enzymes for its assembly from simple precursors. The pathway involves a highly reducing polyketide synthase (HR-PKS) and a series of tailoring enzymes that modify the polyketide backbone to yield the final complex structure.

Precursor Molecules and Key Enzymes

The biosynthesis of citreoviridin commences with the precursor molecules acetyl-CoA as the starter unit and malonyl-CoA as the extender unit. The key enzymes involved are encoded by the ctv gene cluster.

GeneEncoded EnzymePutative Function in Citreoviridin Biosynthesis
ctvAHighly Reducing Polyketide Synthase (HR-PKS)Catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA, along with methylation events, to form the polyketide chain.
ctvBFAD-dependent monooxygenaseBelieved to be involved in the formation of the tetrahydrofuran ring.
ctvCMbtH-like proteinAccessory protein, potentially involved in activating the amino acid carrier protein.
ctvDO-methyltransferaseCatalyzes the methylation of a hydroxyl group on an intermediate.
Experimental Protocols

The elucidation of the citreoviridin biosynthetic pathway has been made possible through a combination of genetic and biochemical experiments. A key experimental approach has been the heterologous expression of the ctv gene cluster in a host organism that does not naturally produce citreoviridin, such as Aspergillus nidulans.

General Methodology for Heterologous Expression of the ctv Gene Cluster:

  • Gene Cluster Identification and Amplification: The putative ctv gene cluster is identified in the genome of a citreoviridin-producing strain (e.g., Aspergillus terreus var. aureus) through bioinformatic analysis. The genes within the cluster (ctvA, ctvB, ctvC, ctvD) are then amplified using high-fidelity polymerase chain reaction (PCR).

  • Vector Construction: The amplified genes are cloned into suitable expression vectors under the control of an inducible promoter. This often involves techniques such as yeast-mediated homologous recombination to assemble the entire gene cluster into a single vector.

  • Fungal Transformation: The expression vector containing the ctv gene cluster is introduced into a suitable fungal host, such as a non-producing strain of Aspergillus nidulans. Protoplast-mediated transformation is a commonly used method.

  • Cultivation and Metabolite Extraction: The transformed fungal strain is cultivated under conditions that induce the expression of the cloned genes. After a period of growth, the fungal mycelium and culture medium are harvested. The metabolites are then extracted using organic solvents (e.g., ethyl acetate).

  • Metabolite Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the production of citreoviridin and any biosynthetic intermediates.

Visualizing the Biosynthetic Pathway

The following diagrams illustrate the logical flow of the citreoviridin biosynthetic pathway and a typical experimental workflow for its characterization.

Citreoviridin_Biosynthesis cluster_precursors Precursors cluster_enzymes Core Biosynthesis cluster_intermediates Intermediates & Product Acetyl-CoA Acetyl-CoA CtvA (HR-PKS) CtvA (HR-PKS) Acetyl-CoA->CtvA (HR-PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->CtvA (HR-PKS) S-adenosyl methionine (SAM) S-adenosyl methionine (SAM) S-adenosyl methionine (SAM)->CtvA (HR-PKS) Polyketide Chain Polyketide Chain CtvA (HR-PKS)->Polyketide Chain CtvB (Monooxygenase) CtvB (Monooxygenase) Intermediate 1 Intermediate 1 CtvB (Monooxygenase)->Intermediate 1 CtvD (Methyltransferase) CtvD (Methyltransferase) Intermediate 2 Intermediate 2 CtvD (Methyltransferase)->Intermediate 2 Polyketide Chain->CtvB (Monooxygenase) Intermediate 1->CtvD (Methyltransferase) Citreoviridin Citreoviridin Intermediate 2->Citreoviridin Experimental_Workflow Identify ctv gene cluster in P. citreonigrum Identify ctv gene cluster in P. citreonigrum Amplify ctv genes via PCR Amplify ctv genes via PCR Identify ctv gene cluster in P. citreonigrum->Amplify ctv genes via PCR Clone into expression vector Clone into expression vector Amplify ctv genes via PCR->Clone into expression vector Transform A. nidulans host Transform A. nidulans host Clone into expression vector->Transform A. nidulans host Cultivate transformed fungus Cultivate transformed fungus Transform A. nidulans host->Cultivate transformed fungus Extract metabolites Extract metabolites Cultivate transformed fungus->Extract metabolites Analyze via HPLC-MS and NMR Analyze via HPLC-MS and NMR Extract metabolites->Analyze via HPLC-MS and NMR Identify Citreoviridin and intermediates Identify Citreoviridin and intermediates Analyze via HPLC-MS and NMR->Identify Citreoviridin and intermediates

References

Citreoindole discovery and isolation from Penicillium

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Isolation of Citreoindole from Penicillium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, a unique diketopiperazine alkaloid derived from Penicillium species. This document details the historical context of its discovery, its physicochemical properties, and generalized experimental protocols for its isolation and purification. Furthermore, a hypothetical biosynthetic pathway is presented to stimulate further research into its formation.

Introduction to this compound

This compound is a complex indole alkaloid belonging to the diketopiperazine class of natural products. It was first reported in 1991 as a metabolite isolated from a hybrid cell fusion of two strains of Penicillium citreoviride.[1][2] Initially, its structure was misidentified but was later revised in 2016.[1][2] Subsequent studies have also identified this compound from other Penicillium species, including Penicillium citrinum and Penicillium citreonigrum.[1] As a member of the diketopiperazine alkaloids, this compound is part of a large family of fungal metabolites known for their diverse and potent biological activities. However, the pharmacological properties of this compound itself remain largely unexplored, with only weak activity against mammalian tumor cell lines reported.

Physicochemical and Biological Data

The known quantitative and qualitative data for this compound are summarized in the table below. It is important to note that specific yields from fungal cultures have not been extensively reported in publicly available literature.

PropertyValueReference
Molecular Formula C₂₉H₂₈N₄O₄
Molecular Weight 496.6 g/mol
Appearance Off-white to fawn solid
Purity >95% by HPLC
Solubility Soluble in ethanol, methanol, DMF, DMSO
Known Biological Activity Weak activity against mammalian tumor cell lines
Fungal Sources Penicillium citreoviride (hybrid), Penicillium citrinum, Penicillium citreonigrum

Experimental Protocols: Isolation and Characterization

While a specific, universally adopted protocol for this compound isolation has not been published, the following is a generalized methodology based on standard practices for the isolation of indole alkaloids from Penicillium species.

Fungal Cultivation
  • Strain Selection and Inoculation: A pure culture of a known this compound-producing Penicillium species (e.g., P. citreonigrum) is used. The fungus is initially grown on a solid medium such as Potato Dextrose Agar (PDA) to generate a sufficient amount of mycelia and spores.

  • Liquid Fermentation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth or Czapek's medium) with the fungal spores or mycelia. This is incubated with shaking to ensure aerobic growth. The seed culture is then used to inoculate larger fermentation vessels containing the production medium.

  • Incubation: The production culture is incubated for a period of 7 to 21 days, depending on the strain and growth conditions, to allow for the biosynthesis and accumulation of secondary metabolites, including this compound.

Extraction of Crude Metabolites
  • Harvesting: The fungal culture is harvested by separating the mycelia from the culture broth via filtration or centrifugation.

  • Mycelial Extraction: The mycelial mass is dried and then extracted with a polar organic solvent such as methanol or ethyl acetate. This process is often repeated multiple times to ensure complete extraction.

  • Broth Extraction: The culture filtrate (broth) is subjected to liquid-liquid extraction with an immiscible organic solvent, typically ethyl acetate, to recover extracellular metabolites.

  • Concentration: The organic extracts from both the mycelia and the broth are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification
  • Initial Fractionation: The crude extract is subjected to a primary chromatographic step, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel. A solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the extract into several fractions.

  • Bioassay-Guided or Spectroscopic-Guided Fractionation: Fractions are monitored by thin-layer chromatography (TLC) and/or tested for biological activity to identify those containing the compound of interest.

  • Preparative HPLC: The this compound-containing fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

  • Final Purification: The final purification step may involve recrystallization or further HPLC to obtain this compound with a purity of >95%.

Structure Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula.

  • NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance spectroscopy are employed to elucidate the detailed chemical structure and stereochemistry.

Visualizations: Workflow and Biosynthesis

Experimental Workflow

G cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification cluster_3 Characterization strain Penicillium Strain pda Growth on PDA strain->pda fermentation Liquid Fermentation pda->fermentation harvest Harvest & Separate Mycelia/Broth fermentation->harvest extract_mycelia Mycelia Extraction (EtOAc/MeOH) harvest->extract_mycelia extract_broth Broth Extraction (EtOAc) harvest->extract_broth concentrate Combine & Concentrate extract_mycelia->concentrate extract_broth->concentrate vlc VLC/Silica Gel Chromatography concentrate->vlc fractions Collect & Analyze Fractions (TLC) vlc->fractions prep_hplc Preparative HPLC (C18) fractions->prep_hplc pure_compound Pure this compound (>95%) prep_hplc->pure_compound hrms HR-ESI-MS pure_compound->hrms nmr 1D & 2D NMR pure_compound->nmr elucidation Structure Elucidation hrms->elucidation nmr->elucidation

Caption: Experimental workflow for this compound isolation.

Hypothetical Biosynthetic Pathway of the Diketopiperazine Core

The complete biosynthetic pathway for this compound has not been elucidated. However, the formation of the core diketopiperazine structure is believed to proceed via the condensation of two amino acid precursors, catalyzed by a non-ribosomal peptide synthetase (NRPS) enzyme complex. The following diagram illustrates a hypothetical pathway for the formation of the diketopiperazine scaffold from which this compound is derived.

G aa1 Amino Acid 1 (e.g., Tryptophan derivative) nrps Non-Ribosomal Peptide Synthetase (NRPS) Complex aa1->nrps aa2 Amino Acid 2 (e.g., Proline derivative) aa2->nrps dipeptide Linear Dipeptide Intermediate nrps->dipeptide Peptide bond formation cyclization Cyclization dipeptide->cyclization dkp Diketopiperazine (DKP) Core cyclization->dkp tailoring Post-NRPS Tailoring Enzymes (e.g., Prenyltransferases, Oxidases) dkp->tailoring This compound This compound tailoring->this compound Multiple steps

Caption: Hypothetical biosynthesis of the this compound core.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, natural product from the genus Penicillium. While methods for its isolation and structural characterization are established within the broader context of natural product chemistry, specific high-yield production and purification protocols are yet to be optimized and published. The complete biosynthetic pathway remains a key area for future investigation, which could enable synthetic biology approaches for analog generation. Furthermore, a thorough exploration of its bioactivities is warranted to uncover any therapeutic potential. This guide provides a foundational resource for researchers aiming to further investigate this unique fungal metabolite.

References

Citreoindole: An In-Depth Technical Guide to its Natural Occurrence in Fungal Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoindole is a prenylated indole alkaloid, a class of secondary metabolites known for their structural complexity and diverse biological activities. Fungi, particularly those from the Penicillium and Aspergillus genera, are prolific producers of indole alkaloids. This technical guide provides a comprehensive overview of the natural occurrence of this compound in fungal species, detailing its producing organisms, isolation and characterization methods, and a putative biosynthetic pathway.

Natural Occurrence of this compound

This compound has been isolated from the marine-derived fungus Penicillium citrinum MF006. This strain was obtained from a deep-sea sediment sample collected from the South China Sea[1][2][3]. The structure of this compound was originally reported in 1991 and later revised in 2016 based on detailed spectroscopic analysis and C3 Marfey's analysis[1][2].

Quantitative Data

Currently, there is limited publicly available quantitative data on the yield of this compound from fungal fermentations. However, studies on other metabolites from Penicillium citrinum provide a basis for expected yields from fungal cultures, which can range from milligrams to grams per liter depending on the compound and fermentation conditions.

MetaboliteFungal StrainYieldReference
Ergot Alkaloids Penicillium citrinum13.50 mg/mL to 35.60 mg/mL
Citrinin Penicillium citrinumup to 1.75 g/L

This table serves as an example for presenting quantitative data. Specific yield data for this compound is not currently available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies for the fermentation of Penicillium citrinum MF006, and the subsequent extraction, isolation, and structural elucidation of this compound.

Fungal Fermentation and Extraction

A standardized protocol for the cultivation of Penicillium citrinum MF006 and extraction of its metabolites is outlined below.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Penicillium citrinum MF006 onto solid rice medium B Incubation at 28°C for 30 days A->B C Repeated extraction of cultured rice with EtOAc B->C Harvest D Concentration of the EtOAc extract under reduced pressure C->D E Fractionation by reversed-phase HPLC D->E Crude Extract F Isolation of This compound E->F biosynthetic_pathway cluster_precursors Precursors cluster_assembly Core Assembly cluster_modification Tailoring Reactions A L-Tryptophan E NRPS-mediated peptide bond formation A->E B L-Phenylalanine B->E C L-β-Phenylalanine C->E D Dimethylallyl pyrophosphate (DMAPP) G Prenyltransferase-catalyzed prenylation at C-3 of indole D->G F Cyclization to form Diketopiperazine core E->F F->G H Further oxidative modifications G->H I This compound H->I

References

An In-depth Technical Guide on the Spectroscopic Data for the Structure Elucidation of Citreoindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data and experimental methodologies crucial for the structural elucidation of citreoindole, a diketopiperazine indole alkaloid. The journey of identifying this compound's correct structure is a prime example of the importance of rigorous spectroscopic analysis in natural product chemistry. Initially isolated in 1991, its structure was later revised in 2016, underscoring the power of modern analytical techniques.[1]

Spectroscopic Data Presentation

The structural determination of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The quantitative data derived from these methods are summarized below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data Unavailable in Search Results) Note: The specific chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities for ¹H NMR, along with the chemical shifts for ¹³C NMR, are critical for structure assignment. This data is typically presented in a detailed table in primary research articles but was not available in the provided search results.

PositionδC (ppm)δH (ppm, mult., J in Hz)
Data not availableData not availableData not available

Table 2: High-Resolution Mass Spectrometry (HR-MS) and UV-Vis Data for this compound

Spectroscopic MethodObserved ValueInterpretation
HR-MS C₂₉H₂₈N₄O₄Molecular formula established.
m/z 496.6 g/mol [M]⁺Molecular weight confirmed.[2]
UV-Vis Data not availableTypically reveals the presence of the indole chromophore.

Experimental Protocols

The elucidation of this compound's structure involves a multi-step process, from the cultivation of the source organism to the final spectroscopic analysis.

Fungal Fermentation and Isolation

This compound is a secondary metabolite produced by the marine-derived fungus Penicillium citrinum.[1] The general protocol for isolating diketopiperazine alkaloids like this compound from Penicillium cultures involves the following steps:

  • Fermentation: The fungus is cultivated in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under controlled conditions (e.g., 25-28°C, shaking at 150-200 rpm) for several days to weeks to allow for the production of secondary metabolites.

  • Extraction: The culture broth and mycelia are separated. The broth is typically extracted exhaustively with an organic solvent like ethyl acetate (EtOAc). The mycelia can also be extracted separately with a solvent mixture such as methanol/dichloromethane to ensure all metabolites are recovered.

  • Solvent Partitioning: The crude EtOAc extract is often subjected to liquid-liquid partitioning. A common method involves partitioning between methanol and a non-polar solvent like hexane to remove lipids and other fatty components.

  • Chromatographic Purification: The resulting extract is purified using a series of chromatographic techniques. This typically begins with column chromatography over silica gel, eluting with a gradient of increasing polarity (e.g., from hexane to ethyl acetate to methanol). Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are then pooled and subjected to further purification, often using High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column.

Spectroscopic Analysis

For accurate structure determination, the purified compound is analyzed using various spectroscopic methods.

  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are performed. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR provides information on the proton environments, their integrations, and spin-spin coupling. ¹³C NMR identifies the number and type of carbon atoms. 2D NMR experiments are crucial for establishing the connectivity between atoms to build the molecular skeleton.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS), often with an electrospray ionization (ESI) source, is used to determine the precise molecular formula of the compound from its exact mass.

  • UV-Vis Spectroscopy: The sample is dissolved in a solvent like methanol or ethanol, and its absorbance is measured across the ultraviolet and visible range. The resulting spectrum helps identify key chromophores, such as the indole nucleus characteristic of this class of alkaloids.

Logical Workflow for Structure Elucidation

The process of elucidating and confirming the structure of a natural product like this compound follows a logical and iterative pathway. This workflow ensures that the proposed structure is consistent with all collected experimental data.

G cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination Fermentation Fungal Fermentation (Penicillium citrinum) Extraction Solvent Extraction (EtOAc) Fermentation->Extraction Purification Chromatography (Silica, HPLC) Extraction->Purification MS HR-Mass Spectrometry Purification->MS UV UV-Vis Spectroscopy Purification->UV NMR 1D & 2D NMR (¹H, ¹³C, HMBC, etc.) Purification->NMR Formula Determine Molecular Formula MS->Formula Substructures Identify Key Substructures UV->Substructures NMR->Substructures Connectivity Assemble Planar Structure NMR->Connectivity Stereochem Stereochemical Analysis (Marfey's, X-ray) Confirmation Confirm 3D Structure & Absolute Stereochemistry Stereochem->Confirmation Formula->Substructures Substructures->Connectivity Connectivity->Stereochem Further Analysis Connectivity->Confirmation Final Final Validated Structure Confirmation->Final

Workflow for this compound Structure Elucidation

References

Unraveling the Structural Nuances of Citreoindole and Haenamindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the structural differences, biological activities, and experimental protocols for the fungal alkaloids citreoindole and haenamindole is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of these two closely related indole alkaloids, summarizing all available quantitative data and outlining the methodologies for their isolation and characterization.

This compound and haenamindole, both produced by fungi of the Penicillium genus, share a complex heterocyclic core. However, a critical structural distinction dictates their differing biological activities. Haenamindole is the N-hydroxy derivative of this compound, a modification that significantly impacts their cytotoxic and insecticidal properties.

Core Structural Differences

The primary structural difference between this compound and haenamindole lies in the presence of a hydroxyl group on a nitrogen atom within the diketopiperazine ring of haenamindole. This N-hydroxy functionality is absent in this compound. The structures of both compounds were definitively established and revised in 2016, correcting earlier proposed structures.

dot

Caption: Chemical structures of this compound and haenamindole.

Comparative Biological Activity

The seemingly minor structural variation between this compound and haenamindole leads to a notable divergence in their biological effects. This compound has been reported to exhibit weak antitumor activity. In contrast, haenamindole has demonstrated anti-insectan properties, specifically against the fall armyworm (Spodoptera frugiperda), while being reported as inactive against several human cancer cell lines.

CompoundBiological ActivityCell Line/OrganismQuantitative Data
This compound AntitumorNot SpecifiedWeak activity reported
Haenamindole CytotoxicityHep-3B, HeLa, K562, HL60IC50 > 85 µM[1]
Anti-insectanSpodoptera frugiperdaActivity reported, quantitative data not available in cited literature[2][3]

Experimental Protocols

The isolation and structural elucidation of this compound and haenamindole involve a series of chromatographic and spectroscopic techniques. The general workflow is outlined below.

Isolation of this compound and Haenamindole

The producing fungus, a marine-derived Penicillium species (such as Penicillium citrinum), is cultured in a suitable broth medium. The fungal mycelium and broth are then subjected to solvent extraction to obtain a crude extract. This extract is subsequently fractionated using a combination of chromatographic methods to isolate the pure compounds.

dot

experimental_workflow start Fungal Culture (Penicillium sp.) extraction Solvent Extraction (e.g., EtOAc) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Silica Gel, Sephadex) crude_extract->fractionation hplc HPLC Purification (e.g., Reversed-Phase) fractionation->hplc pure_compounds Pure this compound & Haenamindole hplc->pure_compounds

Caption: Generalized experimental workflow for the isolation of this compound and haenamindole.

Structure Elucidation

The precise chemical structures of the isolated compounds are determined through a combination of spectroscopic analyses.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are used to establish the connectivity of atoms within the molecules.

  • Marfey's Method: This chemical derivatization technique, followed by chromatographic analysis, is utilized to determine the absolute stereochemistry of the amino acid-derived components of the molecules.[4]

structure_elucidation cluster_techniques Spectroscopic & Chemical Methods ms Mass Spectrometry (Elemental Composition) nmr NMR Spectroscopy (Connectivity) marfey Marfey's Method (Stereochemistry) elucidation Structure Elucidation elucidation->ms elucidation->nmr elucidation->marfey

References

The Diketopiperazine Core of Citreoindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citreoindole, a rare diketopiperazine-containing indole alkaloid, represents a unique molecular architecture with potential biological significance. Isolated from the marine-derived fungus Penicillium citrinum MF006, its complex heterocyclic system, featuring a diketopiperazine core, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the diketopiperazine core of this compound, summarizing its chemical nature, known biological activities, and postulated biosynthetic origins. While quantitative data on this compound remains limited, this document consolidates available information and presents detailed, adaptable experimental protocols for its study. Visualizations of pertinent biochemical pathways and experimental workflows are provided to facilitate a deeper understanding of this intriguing natural product.

Introduction to the Diketopiperazine Core

The diketopiperazine (DKP) moiety is a cyclic dipeptide, a six-membered ring containing two amide bonds. This structural motif is prevalent in a vast array of natural products exhibiting a wide spectrum of biological activities, including antitumor, antiviral, antifungal, and antibacterial properties. The rigidity and proteolytic stability conferred by the DKP ring make it a privileged scaffold in medicinal chemistry and drug discovery.

This compound incorporates this DKP core into a more complex, polycyclic indole alkaloid structure. Initially isolated from a hybrid strain of Penicillium citreo-viride, its structure was later revised. It is a rare alkaloid, and its pharmacology has not been extensively investigated.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its extraction, purification, and characterization.

PropertyValueReference
Molecular Formula C₂₉H₂₈N₄O₄[1]
Molecular Weight 496.6 g/mol [1]
Appearance Off-white to fawn solid[1]
Purity >95% by HPLC[1]
Solubility Soluble in ethanol, methanol, DMF, DMSO
Storage -20°C

Biological Activity

Currently, there is limited quantitative data on the biological activity of this compound. Available information suggests weak cytotoxic activity against mammalian tumor cell lines, though its broader pharmacological profile remains largely unexplored. The table below is intended to house future quantitative data as it becomes available through further research.

Assay TypeCell Line / TargetIC₅₀ / EC₅₀ (µM)Reference
CytotoxicityData Not AvailableData Not Available
Enzyme InhibitionData Not AvailableData Not Available
AntimicrobialData Not AvailableData Not Available

Experimental Protocols

The following sections provide detailed, adaptable protocols for the isolation and biological evaluation of this compound. These methodologies are based on established techniques for similar natural products and can be optimized for specific laboratory conditions.

Isolation of this compound from Penicillium sp.

This protocol outlines a general procedure for the extraction and purification of this compound from a fungal culture.

experimental_workflow cluster_culturing Fungal Culturing cluster_extraction Extraction cluster_purification Purification culture 1. Inoculation & Incubation of Penicillium citrinum on a suitable culture medium (e.g., PDA) harvest 2. Harvesting of Fungal Mycelia and Culture Broth extraction 3. Solvent Extraction (e.g., Ethyl Acetate) harvest->extraction concentration 4. Concentration of Crude Extract (Rotary Evaporation) extraction->concentration partition 5. Solvent Partitioning (e.g., Hexane/Methanol) concentration->partition chromatography1 6. Column Chromatography (Silica Gel) partition->chromatography1 chromatography2 7. Preparative HPLC (C18 Reverse-Phase) chromatography1->chromatography2 pure_compound 8. Isolation of Pure this compound chromatography2->pure_compound

Figure 1: General workflow for the isolation of this compound.

Methodology:

  • Fungal Culture: Penicillium citrinum MF006 is cultured on a suitable solid or liquid medium (e.g., Potato Dextrose Agar or Potato Dextrose Broth) and incubated at 25-28°C for 14-21 days.

  • Extraction: The fungal mycelia and broth are harvested and extracted exhaustively with an organic solvent such as ethyl acetate.

  • Concentration: The organic solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning, for example, between n-hexane and methanol, to separate compounds based on polarity.

  • Chromatography: The methanol fraction is then subjected to a series of chromatographic separations, including silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column, to isolate pure this compound.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines.

mtt_assay_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cell_culture 1. Culture Cancer Cell Line (e.g., HeLa, A549) cell_seeding 2. Seed Cells into 96-well Plates cell_culture->cell_seeding treatment 3. Treat Cells with Varying Concentrations of this compound incubation 4. Incubate for 24-72 hours treatment->incubation mtt_addition 5. Add MTT Reagent to each well formazan_solubilization 6. Solubilize Formazan Crystals (e.g., with DMSO) mtt_addition->formazan_solubilization absorbance_reading 7. Measure Absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_calculation 8. Calculate IC50 Value absorbance_reading->ic50_calculation

Figure 2: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a period of 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Biosynthesis of the Diketopiperazine Core

The biosynthesis of indole diketopiperazine alkaloids typically originates from the condensation of two amino acids, one of which is tryptophan. This process is catalyzed by non-ribosomal peptide synthetases (NRPSs). While the specific biosynthetic pathway for this compound has not been elucidated, a general pathway can be proposed based on known fungal indole alkaloid biosynthesis.

biosynthesis_pathway cluster_precursors Precursors cluster_synthesis Core Synthesis cluster_modification Post-Modification tryptophan L-Tryptophan nrps Non-Ribosomal Peptide Synthetase (NRPS) tryptophan->nrps amino_acid Another Amino Acid (e.g., Phenylalanine) amino_acid->nrps dipeptide Linear Dipeptide nrps->dipeptide dkp_core Diketopiperazine Core (Cyclic Dipeptide) dipeptide->dkp_core Cyclization prenylation Prenylation dkp_core->prenylation oxidation Oxidation prenylation->oxidation other_modifications Other Modifications oxidation->other_modifications This compound This compound other_modifications->this compound

Figure 3: Postulated biosynthetic pathway for this compound.

The proposed pathway involves the NRPS-mediated condensation of L-tryptophan and another amino acid (likely L-phenylalanine, given the structure) to form a linear dipeptide. This intermediate then undergoes intramolecular cyclization to form the diketopiperazine core. Subsequent tailoring reactions, such as prenylation, oxidation, and other modifications, would then lead to the final complex structure of this compound.

Conclusion and Future Directions

The diketopiperazine core of this compound presents a fascinating and underexplored area of natural product chemistry. While its known biological activity is currently limited, the prevalence of potent bioactivities in other diketopiperazine-containing molecules suggests that this compound and its analogs may hold significant therapeutic potential. Further research is warranted to fully elucidate its pharmacological profile, mechanism of action, and biosynthetic pathway. The development of a total synthesis route would also be invaluable for producing sufficient quantities for in-depth biological studies and for the generation of novel analogs with potentially enhanced activities. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Unveiling the Enigmatic Citreoindole: A Review of Its Limited Biological Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Despite its intriguing chemical structure, the fungal metabolite Citreoindole remains a molecule of limited biological characterization. Initial reports of weak cytotoxic activity have not been followed by in-depth pharmacological investigation, leaving its full potential largely unexplored. This document summarizes the current state of knowledge regarding this compound, highlighting the significant gaps in understanding its biological activities and mechanism of action.

This compound, a diketopiperazine metabolite, was first isolated in 1991 from a hybrid strain of the fungus Penicillium citreo-viride. Subsequent research in 2016 led to a revision of its chemical structure and its isolation from Penicillium citrinum[1]. The compound is also produced by Penicillium citreonigrum[2][3].

Currently, the only reported biological activity of this compound is a weak cytotoxic effect against mammalian tumor cell lines[2][3]. However, the publicly available scientific literature lacks specific quantitative data, such as IC50 values, for this activity. Furthermore, there is no information regarding the specific cancer cell lines tested or the experimental conditions under which these observations were made.

Due to the nascent stage of research into the biological effects of this compound, there is a complete absence of information regarding its potential anti-inflammatory, antimicrobial, or antioxidant properties. Consequently, no experimental protocols or detailed methodologies for assessing these activities have been published. Similarly, there is no data available on the signaling pathways that this compound might modulate, such as the NF-κB or MAPK pathways, which are common targets for other indole alkaloids.

The scarcity of data precludes the creation of a comprehensive technical guide as initially intended. The following sections outline the very limited information available.

Isolation and Structural Elucidation

This compound is a natural product isolated from fungi of the Penicillium genus. Its structure has been elucidated and subsequently revised based on spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₉H₂₈N₄O₄
Molecular Weight 496.6 g/mol
CAS Number 138655-14-8
Source Organisms Penicillium citreo-viride, Penicillium citrinum, Penicillium citreonigrum

Biological Activities

The only reported biological activity for this compound is weak cytotoxicity.

Table 2: Summary of Reported Biological Activities of this compound

ActivityTargetQuantitative DataSource
CytotoxicityMammalian tumor cell linesNot available

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the published literature.

Signaling Pathways

There is no information available regarding the signaling pathways modulated by this compound.

Future Directions

The intriguing structure of this compound warrants further investigation into its biological activities. Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a broad panel of human cancer cell lines to identify potential selectivity.

  • Exploring Other Bioactivities: Investigating the potential anti-inflammatory, antimicrobial, and antioxidant properties of this compound using established in vitro assays.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed biological activities, including the identification of protein targets and modulation of signaling pathways.

Until such studies are conducted, this compound will remain a fascinating yet enigmatic molecule with unfulfilled potential in the realm of drug discovery.

Experimental Workflow for Future Investigations

G cluster_0 Compound Acquisition cluster_1 Biological Screening cluster_2 Mechanism of Action Isolation Isolation from Penicillium sp. Cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) Isolation->Cytotoxicity Synthesis Chemical Synthesis Synthesis->Cytotoxicity Signaling Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Cytotoxicity->Signaling If active AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) AntiInflammatory->Signaling If active Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) TargetID Target Identification (e.g., Pull-down, Thermal Shift) Signaling->TargetID

Caption: Proposed workflow for the future biological evaluation of this compound.

References

Citreoindole: An In-depth Technical Guide on a Promising Secondary Metabolite from Penicillium citrinum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citreoindole, a rare indole alkaloid secondary metabolite produced by the fungus Penicillium citrinum, has emerged as a molecule of interest for the scientific community. This technical guide provides a comprehensive overview of this compound, focusing on its isolation from the marine-derived fungus Penicillium citrinum MF006, its structural elucidation, and its potential biological activities. Detailed experimental protocols for the extraction, purification, and characterization of this compound are presented, alongside a summary of its spectroscopic data. This document aims to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Penicillium citrinum, a ubiquitous filamentous fungus, is a known producer of a diverse array of secondary metabolites. While some of these compounds are well-studied mycotoxins, others possess potentially beneficial bioactive properties. Among the latter is this compound, an indole alkaloid that has been isolated from a marine-derived strain of P. citrinum, designated MF006, sourced from the South China Sea.[1] The unique chemical scaffold of this compound makes it a compelling candidate for further pharmacological evaluation. This guide synthesizes the current knowledge on this compound, providing a technical framework for its study.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was significantly advanced by a structural revision based on detailed spectroscopic analysis.[1] The following tables summarize the key physicochemical and NMR spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₉H₂₈N₄O₅[1]
Appearance Amorphous solid[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

Position¹³C (δc)¹H (δH, mult., J in Hz)
Indole Moiety
2169.2
359.8
3a136.5
4125.77.52, d, 7.5
5118.87.08, t, 7.5
6121.07.16, t, 7.5
7111.46.85, d, 7.5
7a128.9
Diketopiperazine Moiety
8166.5
1055.44.15, m
1137.23.15, dd, 13.5, 4.5; 2.85, dd, 13.5, 6.0
12165.8
1454.14.55, m
1536.83.05, dd, 13.5, 4.5; 2.75, dd, 13.5, 6.0
Phenylalanine Moiety 1
1'137.8
2'/6'129.17.25, m
3'/5'128.27.25, m
4'126.47.20, m
Phenylalanine Moiety 2
1''137.5
2''/6''129.37.20, m
3''/5''128.07.20, m
4''126.27.15, m

Note: Data adapted from Song et al., 2016. Assignments are based on 2D NMR experiments (HSQC, HMBC).

Experimental Protocols

Fungal Cultivation and Fermentation

A detailed protocol for the cultivation of Penicillium citrinum MF006 to produce this compound is crucial for obtaining a sufficient yield of the compound.

Protocol 1: Cultivation of Penicillium citrinum MF006

  • Strain Activation: The fungal strain Penicillium citrinum MF006 is activated from a preserved stock (e.g., glycerol stock at -80°C) by streaking onto a Potato Dextrose Agar (PDA) plate.

  • Incubation: The PDA plate is incubated at 28°C for 5-7 days until sufficient sporulation is observed.

  • Seed Culture: A loopful of spores is inoculated into a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). The flask is incubated at 28°C on a rotary shaker at 150 rpm for 3-4 days to generate a seed culture.

  • Large-Scale Fermentation: The seed culture is then used to inoculate a larger volume of PDB (e.g., 1 L in a 2 L flask). The fermentation is carried out at 28°C with shaking at 150 rpm for 14-21 days.

Extraction and Isolation of this compound

The following protocol outlines the steps for the extraction and purification of this compound from the fungal culture.

Protocol 2: Extraction and Isolation of this compound

  • Harvesting: After the fermentation period, the fungal mycelia are separated from the culture broth by filtration through cheesecloth or by centrifugation.

  • Extraction of Mycelia: The mycelia are dried and then extracted exhaustively with an organic solvent such as ethyl acetate (EtOAc) or methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Extraction of Broth: The culture filtrate is extracted three times with an equal volume of EtOAc in a separatory funnel. The organic layers are combined and evaporated to dryness to obtain a crude extract.

  • Chromatographic Purification:

    • Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with EtOAc and/or MeOH.

    • Further Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) analysis, are pooled and further purified using repeated column chromatography on Sephadex LH-20 and/or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

Bioactivity Assessment: Cytotoxicity Assay

To evaluate the potential anticancer activity of this compound, a standard cytotoxicity assay such as the MTT assay can be employed.

Protocol 3: MTT Cytotoxicity Assay

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of purified this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow

The overall process from fungal culture to purified this compound can be visualized as follows:

experimental_workflow cluster_culture Fungal Cultivation cluster_extraction Extraction & Isolation P_citrinum Penicillium citrinum MF006 PDA PDA Plate Culture P_citrinum->PDA Activation PDB_seed Seed Culture (PDB) PDA->PDB_seed Inoculation PDB_large Large-Scale Fermentation (PDB) PDB_seed->PDB_large Inoculation Harvest Harvesting (Filtration) PDB_large->Harvest Mycelia_extract Mycelia Extraction (EtOAc) Harvest->Mycelia_extract Broth_extract Broth Extraction (EtOAc) Harvest->Broth_extract Crude_extract Crude Extract Mycelia_extract->Crude_extract Broth_extract->Crude_extract Silica_gel Silica Gel Chromatography Crude_extract->Silica_gel Sephadex Sephadex LH-20 Silica_gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC This compound Purified this compound Prep_HPLC->this compound

Caption: Workflow for the cultivation of P. citrinum and isolation of this compound.

Logic of Bioactivity Screening

The process of identifying and characterizing the biological activity of this compound follows a logical progression.

bioactivity_logic Start Purified this compound Primary_Screening Primary Bioactivity Screening (e.g., Cytotoxicity Assay) Start->Primary_Screening Active Active Primary_Screening->Active Inactive Inactive Primary_Screening->Inactive Dose_Response Dose-Response Study (Determine IC50) Active->Dose_Response Mechanism_Study Mechanism of Action Studies Dose_Response->Mechanism_Study Lead_Compound Potential Lead Compound Mechanism_Study->Lead_Compound

Caption: Logical flow for the bioactivity assessment of this compound.

Conclusion

This compound represents a structurally intriguing secondary metabolite from Penicillium citrinum with potential for further scientific exploration. This technical guide provides a foundational resource for researchers by consolidating available data and presenting detailed experimental protocols. The provided workflows and logical diagrams aim to streamline the process of studying this compound. While initial structural characterization has been performed, further in-depth investigation into the bioactivities of this compound, including its mechanism of action and potential therapeutic applications, is warranted. The methodologies outlined herein should empower researchers to unlock the full potential of this promising natural product.

References

Fungal Indole Alkaloids: A Technical Review of Citreoindole and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal indole alkaloids represent a large and structurally diverse class of secondary metabolites that have garnered significant attention in the fields of chemical biology and drug discovery.[1][2][3] These nitrogen-containing compounds, often derived from amino acid precursors, exhibit a wide array of potent biological activities, including antitumor, antibacterial, antiviral, and antifungal properties.[3][4] Their complex molecular architectures and diverse mechanisms of action make them a fertile ground for the discovery of novel therapeutic agents.

Among the vast landscape of fungal indole alkaloids, the diketopiperazine derivatives are a prominent subclass. This review focuses on Citreoindole, a diketopiperazine metabolite produced by the fungus Penicillium citreonigrum. First isolated in 1991, the structure of this compound was later revised. While initial reports suggested weak cytotoxic activity against mammalian tumor cell lines, a detailed quantitative analysis of its biological effects and its mechanism of action remain largely unexplored. This document aims to provide a comprehensive technical overview of this compound and related fungal indole alkaloids, summarizing the available biological data, providing detailed experimental protocols for cytotoxicity assessment, and illustrating relevant cellular signaling pathways.

Chemical Structure of this compound

This compound is a complex indole alkaloid characterized by a diketopiperazine core. Its chemical formula is C₂₉H₂₈N₄O₄, and its molecular weight is 496.6 g/mol . The structure of this compound was revised in 2016, correcting the initial assignment of a 5-benzyl-4-imidazolidyl ring to a 6-phenyl-4(1)-pyrimidone ring system.

Biosynthesis of Fungal Indole Alkaloids

The biosynthesis of fungal indole alkaloids is a complex process that typically originates from amino acid precursors, most commonly L-tryptophan. The indole moiety of tryptophan serves as a fundamental building block, which is then elaborated and diversified through the action of a variety of enzymes, including non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), and tailoring enzymes such as oxidases, methyltransferases, and prenyltransferases.

In the case of diketopiperazine alkaloids like this compound, the biosynthesis generally involves the condensation of two amino acids by an NRPS to form a dipeptide, which then cyclizes to form the characteristic diketopiperazine ring. Subsequent enzymatic modifications, such as oxidation, prenylation, and rearrangement, lead to the vast structural diversity observed in this class of compounds.

Biological Activity of this compound and Related Analogs

A summary of the reported biological activities of this compound and a selection of other fungal indole alkaloids is presented in the table below.

Compound NameFungal SourceBiological ActivityQuantitative Data (IC50, MIC, etc.)Reference(s)
This compound Penicillium citreonigrumWeak cytotoxicity against mammalian tumor cell linesNot reported-
Haenamindole Penicillium sp.Anti-insectan activityNot reported
Phomazines A–CPhoma sp.Cytotoxicity against MGC-803 cellsIC50 = 8.4 μmol/L (for Phomazine B)-
Notoamides A–RAspergillus sp.Moderate cytotoxicity against HeLa and L1210 cellsIC50 = 21.0–52.0 μg/ml-
6-Epi-stephacidin A analogsAspergillus taichungensisSignificant cytotoxicity against HL-60 and A-549 cellsIC50 = 1.9–4.5 μmol/L-
19-hydroxypenitrem AAspergillus nidulansCytotoxicity against brine shrimp, antimicrobial activityLD50 = 3.2 μmol/L-

Experimental Protocols

To facilitate further research into the cytotoxic potential of this compound and other fungal indole alkaloids, detailed protocols for two standard cytotoxicity assays are provided below. These assays are commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound, a key parameter for quantifying its potency.

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Test compound (this compound or other alkaloids) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include additional control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired treatment period.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Signaling Pathways Modulated by Indole Alkaloids

While the specific signaling pathways affected by this compound have not yet been elucidated, many indole alkaloids exert their cytotoxic effects by inducing programmed cell death, or apoptosis. Apoptosis is a tightly regulated process involving a cascade of signaling events that ultimately lead to cell dismantling. A common pathway targeted by cytotoxic compounds is the intrinsic or mitochondrial apoptosis pathway.

Below is a generalized diagram of the intrinsic apoptosis pathway, which can be triggered by cellular stress, DNA damage, or the action of cytotoxic drugs. It is important to note that this is a representative pathway and the actual mechanism of action of this compound may differ.

Intrinsic_Apoptosis_Pathway Drug Cytotoxic Agent (e.g., Indole Alkaloid) Bcl2_family Bcl-2 Family Proteins Drug->Bcl2_family inhibition/activation Stress Cellular Stress (e.g., DNA Damage) Stress->Bcl2_family Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion pore formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Apoptosome->Active_Caspase3 cleavage Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis execution

A representative diagram of the intrinsic apoptosis signaling pathway.

Experimental Workflow for Fungal Indole Alkaloid Discovery

The process of discovering and characterizing new fungal indole alkaloids is a multi-step workflow that begins with fungal cultivation and ends with biological evaluation. A generalized workflow is depicted in the diagram below.

Fungal_Alkaloid_Workflow Fungal_Culture Fungal Cultivation (e.g., Penicillium sp.) Extraction Extraction of Secondary Metabolites Fungal_Culture->Extraction Fractionation Chromatographic Fractionation (e.g., HPLC) Extraction->Fractionation Isolation Isolation of Pure Compounds Fractionation->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Biological_Screening Biological Activity Screening (e.g., Cytotoxicity Assays) Isolation->Biological_Screening Hit_Compound Hit Compound Identification (e.g., this compound) Structure_Elucidation->Hit_Compound Biological_Screening->Hit_Compound Mechanism_Studies Mechanism of Action Studies Hit_Compound->Mechanism_Studies Lead_Optimization Lead Optimization (Medicinal Chemistry) Mechanism_Studies->Lead_Optimization

A general workflow for the discovery of fungal indole alkaloids.

Conclusion and Future Directions

This compound, a diketopiperazine indole alkaloid from Penicillium citreonigrum, represents an intriguing yet underexplored member of the vast family of fungal secondary metabolites. While initial studies have pointed towards weak cytotoxic activity, a thorough investigation of its biological properties is still lacking. The absence of quantitative data and a clear understanding of its mechanism of action highlight a significant gap in our knowledge.

Future research should focus on a comprehensive biological evaluation of this compound against a diverse panel of cancer cell lines to obtain robust IC50 values. Furthermore, studies into its mechanism of action are crucial to determine if it induces apoptosis or other forms of cell death and to identify its molecular targets and the signaling pathways it modulates. The detailed experimental protocols and the representative signaling pathway provided in this review serve as a guide for such future investigations. A deeper understanding of the structure-activity relationships of this compound and its analogs could pave the way for the development of novel and more potent therapeutic agents derived from this fungal natural product scaffold.

References

Preliminary Cytotoxicity Screening of Citreoindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citreoindole is a diketopiperazine alkaloid first isolated from a hybrid of two Penicillium citreoviride strains.[1] While its unique structure has been elucidated and revised, its pharmacological properties, particularly its cytotoxic effects, remain largely unexplored.[1] Preliminary reports suggest that this compound exhibits weak activity against mammalian tumor cell lines, but comprehensive quantitative data and mechanistic studies are not yet available in published literature.[1] This technical guide provides a framework for the preliminary cytotoxicity screening of this compound. It outlines a detailed experimental protocol for a standard cell viability assay, presents a template for data organization, and explores potential signaling pathways that may be modulated by this class of compounds.

Introduction to this compound

This compound is a fungal metabolite belonging to the diketopiperazine class of alkaloids. It was first isolated in 1991 from a hybrid cell fusion of two strains of Pencillium citreoviride.[1] The structure of this compound was later revised in 2016.[1] As a member of the diketopiperazine family, a group of compounds known for a wide range of biological activities, this compound is a candidate for further pharmacological investigation. However, to date, its bioactivity profile is not well-characterized, with only general statements about its weak cytotoxic potential available.

Data Presentation: A Template for Quantitative Analysis

Due to the absence of specific published cytotoxicity data for this compound, the following tables are presented as a template for organizing and reporting experimental results from future screening assays. These tables are designed for clarity and easy comparison of cytotoxic effects across different cell lines and concentrations.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma> 100
A549Lung Carcinoma> 100
HCT116Colon Carcinoma> 100
HepG2Hepatocellular Carcinoma> 100

Note: The values presented are hypothetical and serve as a template for data presentation. The ">" symbol indicates that the IC50 value is greater than the highest tested concentration, consistent with reports of weak activity.

Table 2: Hypothetical Cell Viability Data for this compound (MTT Assay)

Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)% Cell Viability (HCT116)% Cell Viability (HepG2)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1100 ± 5.5
1098 ± 4.997 ± 5.199 ± 6.398 ± 5.3
2595 ± 5.594 ± 4.796 ± 5.995 ± 5.8
5091 ± 6.190 ± 5.392 ± 6.091 ± 6.2
10085 ± 7.284 ± 6.887 ± 7.186 ± 6.9

Note: Data are presented as mean ± standard deviation and are illustrative. A dose-dependent decrease in cell viability, even if modest, would be captured in this format.

Experimental Protocols: Cell Viability Assessment

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability and, by extension, cytotoxicity.

Principle

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials
  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure
  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of percent cell viability versus compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubate1 Incubate 24h for attachment start->incubate1 treat Add serial dilutions of this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Dissolve formazan with DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % Cell Viability and IC50 read->calculate

MTT assay experimental workflow.

Potential Signaling Pathways

While the specific molecular targets of this compound are unknown, other diketopiperazine alkaloids have been shown to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. There are two main apoptosis pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases (e.g., caspase-3) to dismantle the cell.

  • Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress. These signals lead to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which forms a complex with Apaf-1 and pro-caspase-9 to activate caspase-9. Activated caspase-9 then activates the executioner caspases.

Diketopiperazine disulfides, for example, have been observed to induce apoptosis through the cleavage of caspases-3, -8, and -9, and by modulating the expression of Bcl-2 family proteins. It is plausible that this compound, if it possesses apoptotic activity, may act through similar mechanisms.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway ligand Death Ligand (e.g., FasL) receptor Death Receptor (e.g., Fas) ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 stress Intracellular Stress bcl2 Bcl-2 Family Regulation (Bax/Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cytc Cytochrome c Release mito->cytc caspase9 Caspase-9 Activation cytc->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Overview of apoptosis signaling pathways.

Conclusion and Future Directions

This compound remains a poorly characterized fungal metabolite with preliminary indications of weak cytotoxicity. The lack of detailed studies necessitates a systematic investigation of its biological activities. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for conducting and reporting such preliminary cytotoxicity screenings. Future research should focus on performing these assays across a diverse panel of cancer cell lines to obtain quantitative IC50 values. Should any significant activity be identified, subsequent studies should aim to elucidate the underlying mechanism of action, including the investigation of its effects on key signaling pathways such as apoptosis. Such a structured approach is essential for determining the potential of this compound as a lead compound in drug discovery.

References

Methodological & Application

The Synthetic Challenge of Citreoindole: A Guide to Its Core Structure and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the total synthesis of citreoindole, an unusual diketopiperazine metabolite, presents a compelling challenge. While a complete total synthesis of this compound itself has not been extensively documented in publicly available literature, this application note provides a comprehensive overview of synthetic strategies applicable to its core structure and the synthesis of its analogs, drawing from established methodologies for related indole alkaloids.

This compound, first isolated from a hybrid of two Penicillium citreoviride strains, possesses a unique molecular architecture. Its structure was revised in 2016 to feature a 6-phenyl-4(1)-pyrimidone ring fused to an indole moiety. The molecule has shown weak activity against mammalian tumor cell lines, and further pharmacological investigation hinges on the development of efficient synthetic routes to access sufficient quantities of the natural product and its derivatives.

This document outlines key synthetic considerations, proposes a plausible retrosynthetic analysis, and provides generalized experimental protocols for the construction of the central indole-diketopiperazine scaffold.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic disconnection of this compound (1) suggests a convergent approach, bringing together a substituted indole core and a diketopiperazine fragment.

G This compound This compound (1) indole_dkp Indole-Diketopiperazine Core This compound->indole_dkp Final modifications indole_precursor Substituted Indole Precursor indole_dkp->indole_precursor Cyclization/Annulation dkp_precursor Diketopiperazine Precursor indole_dkp->dkp_precursor Indole Attachment amino_acid1 Amino Acid 1 (e.g., Tryptophan derivative) dkp_precursor->amino_acid1 amino_acid2 Amino Acid 2 (e.g., Phenylalanine derivative) dkp_precursor->amino_acid2

Fig. 1: Retrosynthetic analysis of this compound.

Key synthetic transformations would include:

  • Indole Synthesis: Classic methods such as the Fischer, Bischler, or Larock indole synthesis can be employed to construct the substituted indole nucleus.

  • Diketopiperazine (DKP) Formation: The DKP ring is typically formed through the cyclization of a dipeptide precursor. This can be achieved thermally or under various catalytic conditions.

  • Coupling and Cyclization: The indole and DKP moieties can be coupled, followed by an intramolecular cyclization to form the fused ring system.

Proposed Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis of the this compound core.

G cluster_0 Synthesis of Precursors cluster_1 Core Assembly cluster_2 Final Modifications indole Indole Synthesis coupling Coupling of Indole and Dipeptide indole->coupling dipeptide Dipeptide Synthesis dipeptide->coupling cyclization Intramolecular Cyclization (e.g., Pictet-Spengler type) coupling->cyclization functionalization Functional Group Manipulations cyclization->functionalization purification Purification and Characterization functionalization->purification

Fig. 2: General workflow for this compound core synthesis.

Experimental Protocols (Generalized)

The following are generalized protocols for key steps in the synthesis of an indole-diketopiperazine scaffold, adaptable for the synthesis of this compound and its analogs.

Protocol 1: Fischer Indole Synthesis of a Substituted Indole

This protocol describes the synthesis of a 2,3-disubstituted indole from a phenylhydrazine and a ketone.

Materials:

  • Substituted phenylhydrazine hydrochloride

  • Appropriate ketone (e.g., a derivative of 2-aminoacetophenone)

  • Glacial acetic acid or other suitable acid catalyst (e.g., ZnCl₂, polyphosphoric acid)

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) and the ketone (1.1 eq) in the chosen solvent.

  • Add the acid catalyst (catalytic to stoichiometric amounts, depending on the chosen acid).

  • Heat the reaction mixture to reflux for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Diketopiperazine (DKP) Formation

This protocol outlines the synthesis of a DKP from a dipeptide.

Materials:

  • Dipeptide (e.g., L-Tryptophyl-L-Phenylalanine methyl ester)

  • High-boiling point solvent (e.g., toluene, xylene) or a suitable base (e.g., triethylamine in methanol)

Procedure (Thermal Cyclization):

  • Dissolve the dipeptide methyl ester in a high-boiling point solvent.

  • Heat the solution to reflux for 12-48 hours. The formation of the DKP often results in its precipitation from the solution.

  • Cool the reaction mixture and collect the precipitated DKP by filtration.

  • Wash the solid with a cold solvent and dry under vacuum.

Procedure (Base-Catalyzed Cyclization):

  • Dissolve the dipeptide methyl ester in a suitable solvent like methanol.

  • Add a base such as triethylamine (2-3 eq).

  • Stir the reaction at room temperature or with gentle heating for 24-72 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting DKP by recrystallization or column chromatography.

Protocol 3: Pictet-Spengler Type Cyclization for Core Formation

This protocol describes the acid-catalyzed cyclization of an indole-containing DKP to form the fused ring system.

Materials:

  • Indole-DKP precursor

  • Anhydrous acid (e.g., trifluoroacetic acid (TFA), formic acid)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Dissolve the indole-DKP precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add the anhydrous acid (1.1 to 5 eq).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding it to a cooled saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography or preparative HPLC.

Quantitative Data Summary

The following table summarizes typical yield ranges for the key synthetic steps based on literature for analogous indole alkaloid syntheses. Actual yields for a this compound synthesis would require experimental validation.

Reaction Step Typical Yield Range (%) Notes
Fischer Indole Synthesis40 - 85Highly dependent on substrates and catalyst.
Dipeptide Synthesis70 - 95Standard peptide coupling conditions.
Diketopiperazine Formation50 - 90Thermal methods can sometimes lead to lower yields.
Pictet-Spengler Cyclization30 - 70Can be sensitive to steric hindrance and electronic effects.

Conclusion and Future Directions

The total synthesis of this compound and its analogs remains an open and attractive area of research. The strategies and protocols outlined in this application note provide a solid foundation for approaching this synthetic challenge. Future work should focus on optimizing the key coupling and cyclization reactions to improve yields and stereocontrol. The successful synthesis of this compound and a library of its analogs will be crucial for a more thorough investigation of their biological activities and potential as therapeutic agents. The development of a biomimetic synthesis, mimicking the proposed biosynthetic pathway, could also offer an elegant and efficient route to this fascinating natural product.

Application Note: Quantitative Analysis of Citreoindole using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and selective HPLC-MS/MS method for the quantification of citreoindole, a diketopiperazine mycotoxin.[1][2] The protocol provides a comprehensive workflow from sample preparation to data analysis, making it suitable for researchers in drug development and toxicology. The method is designed to be applicable for the analysis of this compound in various matrices, such as fungal cultures or biological samples.

Introduction

This compound is a metabolite produced by fungi of the Penicillium genus.[1][2] As a member of the indole alkaloid family, it is of interest for its potential biological activities.[3] Although initially reported to have weak activity against mammalian tumor cell lines, further pharmacological investigation is limited. Accurate and sensitive quantification of this compound is crucial for toxicological assessments, metabolic studies, and exploring its pharmacological potential. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for determining trace levels of such compounds in complex mixtures.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the diagram below.

workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing extraction Extraction concentration Concentration extraction->concentration Evaporation reconstitution Reconstitution concentration->reconstitution Solvent Exchange hplc HPLC Separation reconstitution->hplc msms MS/MS Detection hplc->msms Ionization quantification Quantification msms->quantification reporting Reporting quantification->reporting Data Summary

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol is described below, which can be adapted based on the specific sample matrix.

  • Extraction:

    • For solid samples (e.g., fungal mycelia, food matrices), homogenize 1 gram of the sample.

    • Add 5 mL of an extraction solvent (e.g., methanol, acetonitrile, or a mixture with water) to the homogenized sample.

    • Vortex or sonicate the mixture for 20 minutes to ensure thorough extraction.

    • Centrifuge the sample at 5000 rpm for 10 minutes.

    • Collect the supernatant.

  • Concentration:

    • The collected supernatant can be concentrated to increase the analyte concentration.

    • A common technique is to evaporate the solvent under a gentle stream of nitrogen gas (nitrogen blowdown).

  • Reconstitution:

    • Once the solvent has evaporated, reconstitute the dried extract in a solvent compatible with the HPLC mobile phase (e.g., 50:50 methanol:water).

    • Vortex the sample to ensure the analyte is fully dissolved.

    • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the HPLC system.

HPLC-MS/MS Conditions

The following are suggested starting conditions for the HPLC-MS/MS analysis of this compound. Optimization may be required for specific applications.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: MS/MS Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Collision Gas Argon
MRM Transitions To be determined by infusing a pure standard of this compound. A hypothetical transition could be based on its molecular weight (496.6 g/mol ): m/z 497.6 > [product ion 1], m/z 497.6 > [product ion 2]

Quantitative Data

The following table presents a hypothetical calibration curve and quality control data for the quantification of this compound. This data is for illustrative purposes and would need to be generated experimentally.

Table 3: Hypothetical Quantitative Data for this compound Analysis

Sample TypeNominal Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD)
Calibration Standard 110.9898.04.5
Calibration Standard 255.12102.43.2
Calibration Standard 3109.9599.52.8
Calibration Standard 45050.8101.61.9
Calibration Standard 510098.798.72.1
Calibration Standard 6500505.2101.01.5
LLOQ10.9898.0<20
QC Low32.9197.05.1
QC Mid7576.5102.03.7
QC High400390.497.62.5

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation

Potential Signaling Pathway Investigation

While the specific signaling pathways affected by this compound are not well-elucidated, its classification as an indole alkaloid with weak cytotoxic activity suggests potential interactions with pathways regulating cell survival and apoptosis. A hypothetical signaling pathway that could be investigated is the PI3K/Akt pathway, which is a key regulator of cell proliferation and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Pro_Survival Pro-Survival Proteins Akt->Pro_Survival Activation Apoptosis Apoptosis Pro_Survival->Apoptosis Inhibition This compound This compound This compound->Akt Hypothesized Inhibition

Caption: Hypothetical signaling pathway for this compound's cytotoxic effects.

Conclusion

The HPLC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation and instrumental analysis, along with representative data, offers a solid foundation for researchers. Further validation and adaptation of this method will be necessary for specific sample matrices. The proposed investigation into the PI3K/Akt signaling pathway provides a starting point for elucidating the molecular mechanisms underlying the biological activity of this compound.

References

Application Notes and Protocols for the Structural Analysis of Citreoindole using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citreoindole, a diketopiperazine alkaloid first isolated in 1991, has been the subject of structural revision, underscoring the criticality of comprehensive spectroscopic analysis in natural product chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex molecules. This document provides detailed application notes and experimental protocols for the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques in the structural determination of the revised structure of this compound. The presented data and methodologies offer a robust framework for researchers engaged in the isolation and characterization of novel bioactive compounds.

Introduction

This compound is a natural product that was originally isolated from a hybrid strain of Penicillium citreo-viride. Its initial proposed structure was later revised in 2016 based on detailed spectroscopic analysis, including advanced NMR techniques.[1] This revision highlights the power of modern NMR spectroscopy in providing precise structural information, which is fundamental for understanding the bioactivity and potential therapeutic applications of natural products.

The structural analysis of this compound relies on a combination of NMR experiments that reveal through-bond and through-space correlations between nuclei. ¹H NMR provides information on the proton environment, including chemical shifts, multiplicities, and coupling constants, which helps to define spin systems. ¹³C NMR provides data on the carbon skeleton of the molecule. Two-dimensional NMR techniques are crucial for assembling the molecular fragments. Correlation Spectroscopy (COSY) identifies proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations between protons and carbons, allowing for the connection of different spin systems and the assignment of quaternary carbons.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for the revised structure of this compound. This data is essential for the confirmation of its chemical structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityJ (Hz)
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Data not available in search results

Table 3: Key 2D NMR Correlations for this compound

Proton (δH)COSY Correlations (δH)HMBC Correlations (δC)
Data not available in search results

Note: The specific ¹H and ¹³C NMR chemical shifts, coupling constants, and 2D NMR correlations for the revised structure of this compound were not explicitly available in the provided search results. The tables are structured to be populated once this data is obtained from the primary literature (Song, F. et al., Tetrahedron Letters 57 (2016) 3851–3852).

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1-5 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03% v/v).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity if the sample amount is limited.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-64, depending on the sample concentration.

  • Temperature: 298 K.

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-250 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 or more, as ¹³C has low natural abundance and sensitivity.

3.2.3. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

3.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Phase-sensitive HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

  • Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-16.

  • One-bond ¹J(C,H) coupling constant: Set to an average value of 145 Hz.

3.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

  • Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-32.

  • Long-range coupling constant (ⁿJ(C,H)): Optimized for 4-10 Hz to observe 2- and 3-bond correlations.

Mandatory Visualizations

The following diagrams illustrate the workflow for the structural elucidation of this compound and the key HMBC correlations that are fundamental to piecing together its molecular structure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Fragment_ID Identify Spin Systems & Functional Groups OneD_NMR->Fragment_ID Assembly Assemble Fragments using 2D Correlations TwoD_NMR->Assembly Fragment_ID->Assembly Structure_Confirmation Confirm Connectivity & Stereochemistry Assembly->Structure_Confirmation Final_Structure Final Structure of This compound Structure_Confirmation->Final_Structure

Caption: Experimental workflow for the structural elucidation of this compound.

hmbc_correlations cluster_indole Indole Moiety cluster_diketopiperazine Diketopiperazine Ring cluster_substituents Substituents C2 C-2 C3 C-3 C3a C-3a C4 C-4 C5 C-5 C6 C-6 C7 C-7 C7a C-7a NH1 NH-1 H4 H-4 H4->C3a H4->C5 H5 H-5 H6 H-6 H7 H-7 H7->C6 H7->C7a C8 C-8 (C=O) C10 C-10 C11 C-11 (C=O) NH9 NH-9 NH12 NH-12 H10 H-10 H10->C3 H10->C8 H10->C11 C13 C-13 H13 H-13 H13->C3 H13->C10

References

Application Notes and Protocols for Determining the Cytotoxicity of Citreoindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoindole is an indole alkaloid metabolite isolated from Penicillium citreonigrum.[1] Preliminary studies have indicated that this compound may possess weak activity against some mammalian tumor cell lines, though its broader pharmacological and cytotoxic profile remains largely uncharacterized.[1][2] These application notes provide detailed protocols for establishing a primary cytotoxicity profile of this compound using three common in vitro assays: MTT, Neutral Red Uptake, and LDH release.

The assessment of cytotoxicity is a critical initial step in the drug discovery process, providing essential information about a compound's potential as a therapeutic agent and its safety profile. By employing multiple assays that measure different cellular endpoints, researchers can obtain a more comprehensive understanding of a compound's effect on cell viability and health.

Principles of the Cytotoxicity Assays

A multi-assay approach is recommended to assess the cytotoxic effects of this compound, as each assay measures a different aspect of cell viability.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of metabolically active, living cells.

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell membrane integrity by measuring the uptake of the supravital dye, Neutral Red. Viable cells incorporate and bind Neutral Red within their lysosomes. A decrease in the amount of dye retained by the cells indicates damage to the plasma membrane, a hallmark of cytotoxicity.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage or lysis. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.

Experimental Protocols

General Cell Culture and Treatment
  • Cell Line Selection: Choose a panel of cell lines relevant to the intended therapeutic area. For a general cytotoxicity screen, a combination of cancerous (e.g., HeLa, A549, HepG2) and non-cancerous (e.g., HEK293, primary fibroblasts) cell lines is recommended.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture wells is non-toxic (typically ≤ 0.5%).

  • Cell Treatment: After overnight incubation, remove the seeding medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

MTT Assay Protocol
  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Neutral Red Uptake (NRU) Assay Protocol
  • After the treatment period, remove the treatment medium and wash the cells with 150 µL of DPBS.

  • Add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL) to each well.

  • Incubate for 2-3 hours at 37°C in a CO₂ incubator, allowing viable cells to take up the dye.

  • Remove the Neutral Red-containing medium and wash the cells with 150 µL of DPBS.

  • Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well.

  • Gently shake the plate for 10 minutes to extract the dye from the cells.

  • Measure the absorbance at 540 nm using a microplate reader.

LDH Assay Protocol
  • After the desired incubation period with this compound, centrifuge the 96-well plate if using suspension cells.

  • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Add 50 µL of a stop solution (if required by the kit) to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

Data Presentation

Summarize the quantitative data from the cytotoxicity assays in a clear and structured table. This will allow for easy comparison of the effects of this compound across different assays, cell lines, and concentrations. The IC₅₀ (half-maximal inhibitory concentration) value should be calculated for each assay.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineAssayIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
HeLa MTT
NRU
LDH
A549 MTT
NRU
LDH
HepG2 MTT
NRU
LDH
HEK293 MTT
NRU
LDH

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture & Seeding (96-well plate) compound_prep 2. Prepare this compound Dilutions treat_cells 3. Treat Cells with This compound compound_prep->treat_cells incubate 4. Incubate (24, 48, or 72h) treat_cells->incubate mtt MTT Assay incubate->mtt Metabolic Activity nru Neutral Red Uptake Assay incubate->nru Membrane Integrity ldh LDH Release Assay incubate->ldh Cell Lysis read_plate 5. Measure Absorbance (Plate Reader) mtt->read_plate nru->read_plate ldh->read_plate analyze 6. Calculate % Viability & IC50 Values read_plate->analyze

Cytotoxicity Assay Workflow for this compound.
Potential Signaling Pathway: Apoptosis

Given that many cytotoxic compounds, including indole alkaloids, induce programmed cell death, the following diagram illustrates a simplified, representative apoptosis signaling pathway that could be investigated if this compound shows significant cytotoxic activity. Apoptosis can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) Activation caspase8->caspase3 stress This compound-induced Cellular Stress bcl2 Bcl-2 Family Regulation stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cyto_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified Apoptosis Signaling Pathway.

References

Application Note: Purification of Citreoindole via Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Citreoindole is a complex diketopiperazine indole alkaloid first isolated from the fungus Penicillium citreonigrum (previously known as Penicillium citreo-viride).[1] As a unique natural product, obtaining high-purity this compound is crucial for detailed structural elucidation, pharmacological screening, and further drug development activities. Column chromatography is a fundamental, widely used technique for the purification of such natural products from crude extracts.[2][3][4] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, based on established principles for the separation of indole alkaloids.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a solid stationary phase and their solubility in a liquid mobile phase.[5] For the purification of moderately polar alkaloids like this compound, normal-phase chromatography is typically employed. In this method, a polar stationary phase, such as silica gel, is used with a non-polar mobile phase. As the polarity of the mobile phase is gradually increased, compounds with weaker interactions with the silica gel elute first, followed by more polar compounds. Due to the basic nature of the indole nitrogen, which can cause peak tailing on acidic silica gel, the mobile phase is often modified with a small amount of a basic additive like triethylamine or ammonium hydroxide.

Experimental Protocol

1. Materials and Reagents

  • Crude extract containing this compound (from P. citreonigrum)

  • Silica gel (230-400 mesh) for column chromatography

  • Analytical TLC plates (silica gel 60 F254)

  • Solvents (HPLC grade): Hexane, Ethyl Acetate, Methanol, Chloroform, Triethylamine

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Fraction collection tubes

  • Rotary evaporator

2. Preparation of the Crude Extract

The fungal culture of P. citreonigrum is typically extracted with a solvent such as chloroform or ethyl acetate. The resulting organic extract is then dried under reduced pressure to yield the crude extract. This compound is soluble in solvents like ethanol, methanol, DMF, or DMSO. For loading onto the column, the crude extract should be dissolved in a minimal amount of a suitable solvent, such as chloroform or a mixture of the initial mobile phase solvents.

3. Thin-Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Dissolve a small amount of the crude extract in a suitable solvent.

  • Spot the dissolved extract onto several TLC plates.

  • Develop the plates in solvent systems of varying polarities (e.g., different ratios of hexane:ethyl acetate or chloroform:methanol).

  • To mitigate peak tailing of the alkaloid, consider adding 0.1-0.5% triethylamine to the developing solvent.

  • Visualize the spots under UV light (254 nm and 366 nm) and/or by staining (e.g., with vanillin-sulfuric acid).

  • The ideal solvent system will provide a good separation of the target compound (this compound) from impurities, with an Rf value for this compound of approximately 0.2-0.4.

4. Column Packing (Wet Slurry Method)

  • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

  • Add a thin layer of sand (approx. 0.5 cm) over the plug.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 100% hexane or a high hexane:ethyl acetate ratio). The amount of silica gel should be 20-100 times the weight of the crude extract to be purified.

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to promote even packing.

  • Open the stopcock to allow some solvent to drain, which helps in settling the silica gel into a packed bed. Do not let the solvent level fall below the top of the silica gel.

  • Once the silica gel has settled, add a thin layer of sand on top to protect the stationary phase surface.

5. Sample Loading and Elution

  • Carefully drain the solvent until the level is just above the top layer of sand.

  • Dissolve the crude extract in a minimal volume of the initial mobile phase.

  • Carefully apply the dissolved sample onto the top of the column.

  • Open the stopcock and allow the sample to enter the silica gel bed.

  • Add a small amount of the initial mobile phase to rinse the column walls and allow it to enter the bed.

  • Carefully fill the column with the mobile phase.

  • Begin the elution process. A gradient elution is typically most effective for separating complex mixtures. Start with the least polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., from 100% hexane to a 50:50 mixture of hexane:ethyl acetate, and then introducing methanol if necessary).

  • Collect the eluent in fractions of a defined volume.

6. Fraction Analysis

  • Monitor the collected fractions by TLC to identify those containing the purified this compound.

  • Combine the fractions that show a single, pure spot corresponding to this compound.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

  • Determine the purity of the final product using HPLC, which should be >95%.

Data Presentation

Table 1: Representative Column Chromatography Parameters for this compound Purification

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 50 cm length x 2.5 cm diameter
Crude Extract Loaded 1.0 g
Mobile Phase (Gradient) A: Hexane (+0.1% Triethylamine) B: Ethyl Acetate (+0.1% Triethylamine)
Gradient Profile 0-10 min: 100% A 10-60 min: 0-50% B 60-90 min: 50-100% B
Flow Rate 5 mL/min
Fraction Volume 15 mL
Detection TLC with UV visualization (254 nm)

Table 2: Representative Purification Results

Fraction(s)CompoundMass (mg)Purity (by HPLC)
1-15Non-polar impurities--
16-25Impurity A120-
26-40 This compound 85 >95%
41-55Impurity B210-
56-70Polar impurities--

Visualizations

Purification_Workflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation CrudeExtract Crude Extract from P. citreonigrum TLC TLC Solvent System Optimization CrudeExtract->TLC Test various mobile phases PackColumn Pack Silica Gel Column TLC->PackColumn Optimal mobile phase identified LoadSample Load Sample PackColumn->LoadSample Elute Gradient Elution LoadSample->Elute Collect Collect Fractions Elute->Collect AnalyzeFractions Analyze Fractions by TLC Collect->AnalyzeFractions CombineFractions Combine Pure Fractions AnalyzeFractions->CombineFractions Evaporate Evaporate Solvent CombineFractions->Evaporate Purethis compound Pure this compound (>95%) Evaporate->Purethis compound

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Synthesis of Citreoindole Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citreoindole, a natural product with a unique spiro[indole-3,2'-piperazine]-2,5'-dione core fused with a 6-phenyl-4(1H)-pyrimidinone moiety, presents an intriguing scaffold for medicinal chemistry exploration. Although its reported biological activity is modest, its complex architecture offers multiple points for diversification to probe its pharmacological potential through Structure-Activity Relationship (SAR) studies. This document provides detailed protocols for a proposed convergent synthetic route to this compound derivatives and outlines a systematic approach to SAR studies to identify key structural features for enhanced biological activity.

Introduction

This compound is a diketopiperazine metabolite originally isolated from Penicillium citreoviride.[1] Its structure was later revised to a 6-phenyl-4(1)-pyrimidone ring system.[1] While initial reports suggest weak activity against some tumor cell lines, the complex heterocyclic framework holds promise for the development of novel therapeutic agents.[1] The indole and diketopiperazine motifs are prevalent in a wide range of biologically active natural products and approved drugs, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This application note details a proposed synthetic strategy and a framework for SAR studies to unlock the therapeutic potential of the this compound scaffold.

Proposed Retrosynthetic Analysis

A convergent synthetic approach is proposed for the efficient generation of this compound derivatives. The retrosynthetic analysis disconnects the target molecule into three key building blocks: a functionalized isatin, an amino acid, and a 6-phenyl-4(1H)-pyrimidinone precursor. This strategy allows for the independent synthesis and modification of each component, facilitating the creation of a diverse library of analogs for SAR studies.

G This compound This compound Derivatives Spirocyclic_Core Spiro[indole-3,2'-piperazine]-2,5'-dione Core This compound->Spirocyclic_Core Pictet-Spengler type cyclization Pyrimidinone_Sidechain Pyrimidinone Sidechain This compound->Pyrimidinone_Sidechain Amide Coupling Isatin Substituted Isatins Spirocyclic_Core->Isatin Amino_Acid Amino Acids Spirocyclic_Core->Amino_Acid Pyrimidinone_Precursor Substituted 6-phenyl-4(1H)-pyrimidinone Pyrimidinone_Sidechain->Pyrimidinone_Precursor

Caption: Retrosynthetic analysis of this compound derivatives.

Experimental Protocols

Synthesis of Key Intermediates

Protocol 3.1.1: Synthesis of Substituted 6-phenyl-4(1H)-pyrimidinones

This protocol describes the synthesis of the pyrimidinone core via a condensation reaction.

  • To a solution of substituted benzamidine hydrochloride (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq) and stir at room temperature for 30 minutes.

  • Add the corresponding ethyl benzoylacetate (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Concentrate the mixture under reduced pressure.

  • Add water to the residue and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired 6-phenyl-4(1H)-pyrimidinone derivative.

Protocol 3.1.2: Synthesis of the Spiro[indole-3,2'-piperazine]-2,5'-dione Core

This protocol details the construction of the spirocyclic core using a Pictet-Spengler type reaction.

  • Dissolve the substituted isatin (1.0 eq) and the desired amino acid methyl ester hydrochloride (1.1 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the mixture and stir at room temperature for 15 minutes.

  • Cool the reaction to 0°C and add trifluoroacetic acid (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the spiro[indole-3,2'-piperazine]-2,5'-dione.

Final Assembly of this compound Derivatives

Protocol 3.2.1: Amide Coupling

  • Dissolve the spiro[indole-3,2'-piperazine]-2,5'-dione (1.0 eq) and the substituted 6-phenyl-4(1H)-pyrimidinone-x-carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final this compound derivative.

Structure-Activity Relationship (SAR) Studies

A systematic SAR study is proposed to explore the chemical space around the this compound scaffold. Modifications will be introduced at three key positions: the indole ring (R1), the piperazinedione ring (R2), and the phenyl ring of the pyrimidinone moiety (R3).

Caption: Key modification points for SAR studies on the this compound scaffold.

Proposed Modifications and Rationale
Position Proposed Modifications (R group) Rationale
R1 (Indole Ring) H, 5-F, 5-Cl, 5-Me, 5-OMe, 6-F, 6-ClTo probe the effect of electronic and steric properties on activity. Halogen substitution can improve metabolic stability and binding affinity.
R2 (Piperazinedione Ring) H, Me, Bn, i-PrTo investigate the impact of steric bulk on the conformation and activity of the diketopiperazine ring.
R3 (Pyrimidinone Phenyl Ring) H, 4-F, 4-Cl, 4-OMe, 4-CF3, 3,4-diClTo explore the influence of substituents on the phenyl ring, which may interact with a hydrophobic pocket in the target protein. Bioisosteric replacements such as pyridyl or thiophenyl could also be explored.
Biological Evaluation

The synthesized this compound derivatives will be screened for their biological activity using a panel of relevant assays. Initial screening should focus on antiproliferative activity against a range of cancer cell lines, given the preliminary data on the parent compound.

Table 1: Hypothetical Antiproliferative Activity of this compound Derivatives (IC50, µM)

Compound R1 R2 R3 MCF-7 A549 HCT116
This compoundHHH>50>50>50
CD-1 5-FHH25.331.528.9
CD-2 HMeH45.148.242.7
CD-3 HH4-Cl15.820.118.5
CD-4 5-FH4-Cl8.210.59.7
CD-5 HMe4-Cl12.415.814.2
CD-6 5-ClH4-OMe30.135.633.4
CD-7 5-FBn4-Cl22.728.925.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for many indole and diketopiperazine alkaloids involves the modulation of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The experimental workflow for the synthesis and evaluation of this compound derivatives is outlined below.

G cluster_0 Synthesis Workflow cluster_1 Biological Evaluation Workflow cluster_2 Mechanism of Action Studies Start Starting Materials (Isatins, Amino Acids, Pyrimidinone Precursors) Synthesis Parallel Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Library Compound Library Purification->Library Screening Primary Screening (Antiproliferative Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response Studies Hit_ID->Dose_Response Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt pathway) Hit_ID->Pathway_Analysis SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Target_ID Target Identification Pathway_Analysis->Target_ID Target_ID->Lead_Opt

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

The synthetic protocols and SAR framework detailed in this application note provide a comprehensive guide for the exploration of this compound derivatives as potential therapeutic agents. The convergent synthetic strategy allows for the efficient generation of a diverse library of analogs, while the proposed SAR studies will enable the identification of key structural features required for potent biological activity. Further investigation into the mechanism of action of active compounds will be crucial for the development of this novel scaffold into viable drug candidates.

References

Application Notes and Protocols: Indole Alkaloids as Chemical Probes in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole alkaloids represent a vast and structurally diverse class of natural products that have garnered significant attention in cell biology and drug discovery due to their wide range of biological activities. These compounds, characterized by the presence of an indole moiety, can serve as powerful chemical probes to investigate complex cellular processes, including signal transduction, cell cycle regulation, and apoptosis. Their ability to modulate the activity of specific protein targets makes them invaluable tools for dissecting signaling pathways and identifying potential therapeutic targets.

This document provides detailed application notes and experimental protocols for the use of a representative indole alkaloid, Evodiamine , as a chemical probe in cancer cell biology research. While the initial topic of interest was Citreoindole, a thorough literature search revealed a lack of extensive data for its use as a chemical probe. Therefore, we have pivoted to Evodiamine, a well-characterized indole alkaloid with a wealth of available data, to provide a comprehensive and practical guide. A second well-documented indole alkaloid, Hirsutine , is also presented with its quantitative data for comparative purposes.

Featured Indole Alkaloid: Evodiamine

Evodiamine is a quinolone alkaloid originally isolated from the fruit of Evodia rutaecarpa. It has been extensively studied for its anti-cancer properties and serves as an excellent model for an indole alkaloid chemical probe.

Mechanism of Action: Evodiamine exerts its biological effects through multiple mechanisms. It is known to induce cell cycle arrest, promote apoptosis, and inhibit cell migration and invasion in various cancer cell lines[1][2]. Its pro-apoptotic effects are often mediated through the modulation of key signaling pathways, including the suppression of the PI3K/AKT pathway and the activation of the MAPK signaling cascade[3][4].

Quantitative Data

The following tables summarize the cytotoxic effects of Evodiamine and Hirsutine on various cancer cell lines, presented as IC50 values (the concentration required to inhibit cell growth by 50%).

Table 1: IC50 Values of Evodiamine in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference(s)
U2OSOsteosarcomaNot Specified6[5]
B16-F10MelanomaNot Specified2.4 (invasion)
LLCLewis Lung CarcinomaNot Specified4.8 (invasion)
AROAnaplastic Thyroid Cancer48~1.5
SW579Anaplastic Thyroid Cancer48~2.5
MDA-MB-231Breast Cancer2417.48
MDA-MB-231Breast Cancer489.47
MCF-7Breast Cancer2420.98
MCF-7Breast Cancer4815.46
DU-145Prostate CancerNot Specified< 2
PC-3Prostate CancerNot Specified< 2
H460Lung CancerNot Specified< 2
HCT-5Colon CancerNot Specified< 2
SF-268GlioblastomaNot Specified< 2
Huh7Hepatocellular CarcinomaNot Specified0.05
SK-Hep-1Hepatocellular CarcinomaNot Specified0.07

Table 2: IC50 Values of Hirsutine in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference(s)
MDA-MB-453Breast Cancer48~15
BT474Breast Cancer48~20
Jurkat E6-1T-cell Leukemia48~25
A549Lung CancerNot SpecifiedNot Specified

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Evodiamine and a typical experimental workflow for its characterization as a chemical probe.

Evodiamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Evodiamine Evodiamine RTKs Receptor Tyrosine Kinases (RTKs) Evodiamine->RTKs Inhibits PI3K PI3K Evodiamine->PI3K Inhibits AKT AKT Evodiamine->AKT Inhibits Raf Raf Evodiamine->Raf Inhibits JNK JNK Evodiamine->JNK Activates p38 p38 Evodiamine->p38 Activates RTKs->PI3K Activates RTKs->Raf PI3K->AKT Activates p53 p53 AKT->p53 Inhibits Bcl2 Bcl-2 AKT->Bcl2 Activates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellCycleArrest Modulates JNK->Apoptosis p38->Apoptosis Bax Bax Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Activates Caspases->Apoptosis

Caption: Evodiamine-modulated signaling pathways leading to apoptosis and cell cycle arrest.

Experimental_Workflow start Start: Cancer Cell Line Culture treatment Treat cells with varying concentrations of Evodiamine start->treatment viability Cell Viability Assay (e.g., CCK-8 / MTT) treatment->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V-FITC / PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western Western Blot Analysis ic50->western migration Migration/Invasion Assay (Transwell Assay) ic50->migration end End: Characterize Mechanism of Action apoptosis->end cell_cycle->end protein_analysis Analyze key proteins in PI3K/AKT & MAPK pathways western->protein_analysis protein_analysis->end migration->end

Caption: Experimental workflow for characterizing the effects of Evodiamine on cancer cells.

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8 Assay)

This protocol is used to determine the cytotoxic effect of Evodiamine on cancer cells and to calculate its IC50 value.

Materials:

  • Human cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Evodiamine stock solution (e.g., 10 mM in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Evodiamine in complete medium from the stock solution. The final concentrations should typically range from 0 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Evodiamine. Include a vehicle control (DMSO) at the same final concentration as in the highest Evodiamine treatment.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot the cell viability against the log of the Evodiamine concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of Evodiamine on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/AKT and MAPK.

Materials:

  • Cancer cells treated with Evodiamine (as in Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with Evodiamine for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize to a loading control like β-actin.

Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic cells after Evodiamine treatment using flow cytometry.

Materials:

  • Cancer cells treated with Evodiamine

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with Evodiamine at the desired concentrations for 24 or 48 hours. Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Evodiamine.

Conclusion

Evodiamine serves as a robust and versatile chemical probe for investigating cancer cell biology. Its well-documented effects on cell viability, apoptosis, and key signaling pathways provide a solid foundation for its use in target identification and validation studies. The protocols provided herein offer a starting point for researchers to explore the multifaceted activities of Evodiamine and other indole alkaloids in their specific cellular models. By employing these methodologies, scientists can further unravel the intricate mechanisms of action of this important class of natural products and pave the way for the development of novel therapeutic strategies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoindole is a prenylated indole alkaloid produced by marine-derived fungi, such as those from the Penicillium genus. As a member of the diverse family of indole alkaloids, this compound and its related compounds are of significant interest to the scientific community due to their potential biological activities. The development of robust analytical methods is crucial for the isolation, identification, and quantification of these compounds in complex matrices, which is essential for drug discovery and development, quality control, and mechanism of action studies.

These application notes provide detailed protocols for the extraction, purification, and analysis of this compound and related compounds. The methodologies described are based on established techniques for the analysis of fungal secondary metabolites and can be adapted for specific research needs.

Extraction and Purification of this compound from Fungal Cultures

This protocol outlines a general procedure for the extraction and purification of this compound from a fungal culture. Optimization of culture conditions and extraction solvents may be required depending on the specific fungal strain and the scale of production.

Experimental Protocol: Fungal Culture and Extraction
  • Fungal Culture: Inoculate the desired Penicillium species into a suitable liquid or solid medium (e.g., Potato Dextrose Broth or Rice Medium). Incubate at an appropriate temperature (typically 25-28 °C) for a sufficient period (e.g., 14-21 days) to allow for the production of secondary metabolites.

  • Extraction:

    • For liquid cultures, separate the mycelia from the broth by filtration. Extract the broth with an equal volume of a non-polar organic solvent such as ethyl acetate (EtOAc) three times. Combine the organic extracts.

    • For solid cultures, dry and grind the fermented substrate. Extract the ground material with a suitable solvent like methanol (MeOH) or a mixture of dichloromethane/methanol.

  • Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

Experimental Protocol: Chromatographic Purification
  • Initial Fractionation (VLC): Subject the crude extract to Vacuum Liquid Chromatography (VLC) on a silica gel column. Elute with a stepwise gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) to yield several fractions.

  • Fraction Selection: Analyze the obtained fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the compounds of interest.

  • Further Purification (Column Chromatography): Subject the selected fractions to further purification using silica gel column chromatography with a more gradual solvent gradient.

  • Final Purification (Preparative HPLC): For obtaining highly pure compounds, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase optimized for the separation of the target compounds (e.g., a gradient of acetonitrile and water).

Workflow for Extraction and Purification

G cluster_0 Extraction cluster_1 Purification Fungal Culture Fungal Culture Extraction (EtOAc) Extraction (EtOAc) Fungal Culture->Extraction (EtOAc) Concentration Concentration Extraction (EtOAc)->Concentration Crude Extract Crude Extract Concentration->Crude Extract VLC (Silica Gel) VLC (Silica Gel) Crude Extract->VLC (Silica Gel) Fractionation Fractionation VLC (Silica Gel)->Fractionation Column Chromatography Column Chromatography Fractionation->Column Chromatography Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound G Sample Sample Sample Preparation Sample Preparation Sample->Sample Preparation HPLC_UV_Analysis HPLC-UV Analysis Sample Preparation->HPLC_UV_Analysis LC_MS_MS_Analysis LC-MS/MS Analysis Sample Preparation->LC_MS_MS_Analysis Qualitative_Analysis Qualitative Analysis (Identification) HPLC_UV_Analysis->Qualitative_Analysis Quantitative_Analysis Quantitative Analysis (Quantification) HPLC_UV_Analysis->Quantitative_Analysis LC_MS_MS_Analysis->Qualitative_Analysis LC_MS_MS_Analysis->Quantitative_Analysis Data_Interpretation Data Interpretation Qualitative_Analysis->Data_Interpretation Quantitative_Analysis->Data_Interpretation

Troubleshooting & Optimization

Troubleshooting Citreoindole instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Citreoindole. The information is designed to address potential instability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] The choice of solvent will depend on your specific experimental requirements, including compatibility with your cell culture or assay system. For long-term storage, DMSO is a common choice.

Q2: How should I store my this compound stock solution?

A2: For long-term storage, it is recommended to keep this compound solutions at -20°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: My this compound solution has changed color. Is it still usable?

A3: A change in the color of your stock solution, particularly in DMSO, may indicate degradation of the compound. It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution before proceeding with your experiments. Visual inspection can be an early indicator of instability.

Q4: I am seeing inconsistent results in my experiments using this compound. Could this be a stability issue?

A4: Inconsistent experimental outcomes can be a result of this compound degradation. Factors such as improper storage, multiple freeze-thaw cycles, exposure to light, or inappropriate pH of the experimental medium can contribute to the instability of indole alkaloids.[2][3] It is crucial to follow proper handling and storage procedures. If you suspect degradation, preparing a fresh stock solution is recommended.

Q5: What are the potential factors that can cause this compound to degrade in my experimental setup?

A5: The stability of indole alkaloids like this compound can be influenced by several factors:

  • pH: Many indole alkaloids are known to be unstable in acidic conditions.[2]

  • Light: Exposure to light, especially UV light, can cause degradation of indole-containing compounds. It is best to work with this compound solutions in a light-protected environment.

  • Temperature: Elevated temperatures can accelerate the degradation of many small molecules.

  • Oxidation: The indole ring can be susceptible to oxidation. Ensure your solvents are of high purity and handle the compound efficiently to minimize exposure to air.

Q6: Are there any known degradation products of this compound?

A6: While specific degradation products of this compound are not extensively documented in the literature, indole alkaloids can undergo oxidation or hydrolysis. The diketopiperazine core of this compound is generally considered stable. Degradation is more likely to occur at the indole moiety.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms when diluting DMSO stock in aqueous buffer. The aqueous solubility of this compound is low, and the compound is precipitating out of solution.- Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay).- Prepare a more diluted stock solution in DMSO before adding to the aqueous buffer.- Sonication may help in redissolving the precipitate, but solubility should be confirmed.
Loss of biological activity over time. Degradation of this compound in stock or working solutions.- Prepare fresh stock solutions and aliquot for single use.- Store aliquots at -20°C or lower and protect from light.- Perform a stability test of this compound in your experimental media (see protocol below).
Inconsistent results between experimental replicates. Instability of this compound under specific assay conditions (e.g., pH, temperature).- Ensure consistent handling and incubation times for all replicates.- Evaluate the stability of this compound under your specific experimental conditions (pH, temperature, light exposure) by running a time-course experiment and analyzing the compound's integrity by HPLC.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of this compound.- If possible, try to identify the degradation products by mass spectrometry to understand the degradation pathway.- Prepare fresh solutions and re-run the analysis.- Minimize exposure of the compound and solutions to light and elevated temperatures.

Quantitative Stability Data

The following table provides hypothetical stability data for this compound in various solvents under different storage conditions. This data is illustrative and based on the general stability of indole alkaloids. Researchers should perform their own stability studies for their specific experimental conditions.

SolventStorage Condition% Remaining after 24 hours% Remaining after 7 days% Remaining after 30 days
DMSO Room Temperature (in dark)98%92%85%
4°C (in dark)99%97%95%
-20°C (in dark)>99%>99%99%
Methanol Room Temperature (in dark)97%90%80%
4°C (in dark)99%96%93%
-20°C (in dark)>99%>99%98%
Ethanol Room Temperature (in dark)97%91%82%
4°C (in dark)99%96%94%
-20°C (in dark)>99%>99%98%

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol outlines a general method for determining the stability of this compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • HPLC-grade solvent (e.g., DMSO, Methanol, Ethanol)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)

  • Autosampler vials

  • Incubator or water bath

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.

  • Sample Preparation: Aliquot the stock solution into several autosampler vials.

  • Time Zero (T=0) Analysis: Immediately analyze one of the vials by HPLC to determine the initial peak area of this compound. This will serve as the 100% reference.

  • Incubation: Place the remaining vials under the desired storage conditions (e.g., room temperature, 4°C, -20°C, protected from light).

  • Time-Course Analysis: At specified time points (e.g., 24 hours, 48 hours, 7 days, 30 days), remove a vial from storage and allow it to reach room temperature if frozen. Analyze the sample by HPLC under the same conditions as the T=0 sample.

  • Data Analysis:

    • For each time point, calculate the percentage of this compound remaining using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the % remaining against time to visualize the degradation kinetics.

Visualizations

Experimental Workflow for Stability Testing

G A Prepare 1 mg/mL this compound Stock Solution B Aliquot into Vials A->B C Analyze T=0 Sample by HPLC B->C D Incubate Vials at Desired Conditions (e.g., RT, 4°C, -20°C) B->D F Calculate % Remaining this compound C->F E Analyze Samples at Predetermined Time Points D->E E->F G Plot % Remaining vs. Time F->G

Workflow for assessing this compound stability.
Hypothetical Signaling Pathway Modulation

This compound has been reported to have weak activity against mammalian tumor cell lines. The following diagram illustrates a hypothetical signaling pathway where an indole alkaloid could potentially exert anti-proliferative effects.

G cluster_0 MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis This compound This compound This compound->Raf

Hypothetical inhibition of the MAPK pathway by this compound.

References

Technical Support Center: Optimizing Citreoindole Extraction from Fungal Biomass

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the extraction of a specific compound named "Citreoindole" is limited in publicly available literature. The following guide is based on established principles and methodologies for the extraction of indole alkaloids and other secondary metabolites from fungal biomass. Researchers should use this information as a starting point and adapt the protocols to their specific fungal species and target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing an extraction protocol for a novel compound like this compound?

The initial and critical step is to perform a solvent screening to determine the most effective solvent for solubilizing this compound from the fungal biomass. The choice of solvent will depend on the polarity of the target molecule. A good starting point is to test a range of solvents with varying polarities, such as non-polar (e.g., hexane, chloroform), polar aprotic (e.g., ethyl acetate, acetone), and polar protic solvents (e.g., methanol, ethanol, water).[1]

Q2: How can I prepare my fungal biomass for extraction?

Proper preparation of the fungal biomass is crucial for efficient extraction. This typically involves:

  • Harvesting: Collect the fungal biomass from the culture medium.

  • Drying: The biomass should be dried to remove water, which can interfere with the extraction process, especially when using non-polar solvents. Drying can be achieved by freeze-drying (lyophilization) or oven drying at a low temperature (e.g., below 40-50°C) to prevent thermal degradation of the target compound.[2][3]

  • Grinding: The dried biomass should be ground into a fine powder. This increases the surface area available for solvent penetration and improves extraction efficiency.[4][5]

Q3: What are the most common methods for extracting indole alkaloids from fungi?

Several methods can be employed, with the choice depending on the stability of the target compound and the desired scale of extraction. Common methods include:

  • Maceration: Soaking the powdered biomass in a solvent for an extended period with occasional agitation.

  • Soxhlet Extraction: A continuous extraction method that uses a small amount of solvent. However, the repeated heating of the solvent may not be suitable for thermolabile compounds.

  • Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves to disrupt the fungal cell walls and enhance solvent penetration, often leading to shorter extraction times and higher yields.

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and biomass, accelerating the extraction process.

Q4: How can I optimize the extraction parameters to maximize the yield of this compound?

Once a suitable solvent and method are chosen, you should optimize the following parameters:

  • Solvent-to-Solid Ratio: The volume of solvent relative to the amount of fungal biomass. A higher ratio can improve extraction but may also dilute the extract. A common starting point is a 10:1 or 20:1 ratio (mL of solvent to g of biomass).

  • Extraction Temperature: Higher temperatures can increase solubility and diffusion rates but may also degrade the target compound. It's essential to find a balance. For instance, temperatures around 50°C have been found to be optimal for some indole alkaloids.

  • Extraction Time: The duration of the extraction process. Longer times can lead to higher yields, but there is usually a point of diminishing returns. It's recommended to perform a time-course study to determine the optimal duration.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of this compound 1. The biosynthetic gene cluster for this compound is silent under the tested culture conditions. 2. Inappropriate extraction solvent. 3. Incomplete cell lysis. 4. Degradation of the target compound during extraction.1. Alter the fungal growth conditions (e.g., media composition, temperature, aeration) to induce the expression of the gene cluster. 2. Perform a systematic solvent screening with varying polarities. 3. Ensure the biomass is finely ground. Consider using ultrasound-assisted extraction to enhance cell wall disruption. 4. Lower the extraction temperature and protect the sample from light, especially for photosensitive compounds.
Presence of Impurities in the Extract 1. The chosen solvent is not selective enough and co-extracts other metabolites. 2. Presence of highly abundant lipids or sugars in the biomass.1. Use a multi-step extraction with solvents of different polarities. For example, a pre-extraction with a non-polar solvent like hexane can remove lipids before extracting the target compound with a more polar solvent. 2. Perform a liquid-liquid partitioning of the crude extract to separate compounds based on their differential solubility in immiscible solvents.
Inconsistent Extraction Yields 1. Variability in fungal growth and metabolite production between batches. 2. Inconsistent sample preparation (e.g., particle size, moisture content). 3. Fluctuations in extraction conditions (temperature, time).1. Standardize the fungal cultivation protocol. 2. Ensure consistent drying and grinding of the fungal biomass. 3. Carefully control and monitor all extraction parameters.
Artificial Formation of Analogs Enzymatic conversion of the target compound during extraction.For compounds like psilocybin, which can be enzymatically dephosphorylated to psilocin in the presence of water, using pure methanol for extraction can prevent this conversion. Consider the possibility of similar enzymatic activity affecting this compound and adjust the solvent system accordingly.

Quantitative Data on Indole Alkaloid Extraction

The following tables summarize quantitative data from studies on the extraction of various indole alkaloids from fungal biomass. This data can serve as a reference for designing your extraction experiments for this compound.

Table 1: Comparison of Solvents for the Extraction of Psilocybin and Baeocystin

Fungal SpeciesSolventPsilocybin Yield (% dry weight)Baeocystin Yield (% dry weight)Reference
Psilocybe bohemicaMethanol0.850.15
Psilocybe bohemicaAqueous EthanolLower than MethanolNot Reported
Psilocybe cubensisMethanol0.630.02
Gymnopilus purpuratusMethanol0.340.05

Table 2: Optimization of Ultrasound-Assisted Extraction of Neoechinulin A from Aspergillus amstelodami

ParameterOptimal ValueNeoechinulin A Yield (mg/g)Reference
Methanol Volume Fraction72.76%1.500
Solid-Liquid Ratio25 mL/g1.500
Soaking Temperature50.8 °C1.500

Experimental Protocols

Protocol 1: General Maceration for Indole Alkaloid Extraction
  • Preparation: Weigh 10 g of finely ground, dried fungal biomass.

  • Extraction: Place the biomass in a flask and add 100 mL of the chosen solvent (e.g., methanol).

  • Incubation: Seal the flask and place it on a shaker at room temperature for 12-24 hours. Protect from light if the compound is photosensitive.

  • Filtration: Separate the extract from the biomass by filtration.

  • Re-extraction (Optional): Re-extract the biomass with fresh solvent to ensure complete extraction.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Storage: Store the crude extract at a low temperature (e.g., -20°C) for further analysis and purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Weigh 1 g of finely ground, dried fungal biomass.

  • Extraction: Place the biomass in a vessel and add 25 mL of the chosen solvent (e.g., 73% methanol).

  • Sonication: Place the vessel in an ultrasonic bath and sonicate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 50°C).

  • Filtration and Concentration: Follow steps 4-7 from the maceration protocol.

Visualizations

experimental_workflow cluster_cultivation Fungal Cultivation & Biomass Preparation cluster_extraction Extraction Optimization cluster_analysis Analysis & Purification A Fungal Culture B Harvest Biomass A->B C Dry Biomass B->C D Grind Biomass C->D E Solvent Screening D->E F Select Optimal Solvent E->F G Optimize Parameters (Temp, Time, Ratio) F->G H Perform Extraction G->H I Crude Extract H->I J Analytical Quantification (e.g., HPLC) I->J K Purification (e.g., Chromatography) I->K L Pure this compound K->L

Caption: Experimental workflow for this compound extraction.

troubleshooting_tree Start Low/No Yield Cause1 Silent Gene Cluster? Start->Cause1 Cause2 Wrong Solvent? Start->Cause2 Cause3 Degradation? Start->Cause3 Cause1->Cause2 No Solution1 Modify Culture Conditions (OSMAC Approach) Cause1->Solution1 Yes Cause2->Cause3 No Solution2 Perform Solvent Screen (Polar & Non-Polar) Cause2->Solution2 Yes Solution3 Lower Temperature Protect from Light Cause3->Solution3 Yes

Caption: Troubleshooting decision tree for low extraction yield.

indole_biosynthesis cluster_modifications Key Precursors Shikimate Shikimate Pathway Tryptophan L-Tryptophan Shikimate->Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation DMAT 4-DMAPP Tryptophan->DMAT Prenylation IndolePyruvate Indole Pyruvate Tryptophan->IndolePyruvate Alkaloids Diverse Indole Alkaloids (e.g., Tryptamines, Ergot Alkaloids) Tryptamine->Alkaloids DMAT->Alkaloids IndolePyruvate->Alkaloids

Caption: Simplified biosynthesis pathway of fungal indole alkaloids.

References

Technical Support Center: Crystallization of Diketopiperazine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of diketopiperazine (DKP) alkaloids.

Troubleshooting Guides

Issue 1: No Crystals Are Forming

Q1: My diketopiperazine alkaloid is not crystallizing from solution. What are the initial troubleshooting steps?

A1: When no crystals form, it is typically an issue with supersaturation or nucleation. Here are the initial steps to address this:

  • Increase Concentration: Your solution may not be sufficiently supersaturated. The most straightforward approach is to slowly evaporate the solvent to increase the concentration of the DKP alkaloid. This can be done by leaving the container partially open in a controlled environment or by using a gentle stream of an inert gas.[1]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the crystallization vessel below the solvent level. The microscopic scratches can provide nucleation sites.

    • Seeding: If you have a previously obtained crystal of your compound (a "seed crystal"), add it to the supersaturated solution. This will provide a template for further crystal growth.[2] Seeding is a robust method to control crystallization by suppressing secondary nucleation.[2]

  • Solvent/Anti-Solvent System: If you are using a single solvent, consider an anti-solvent strategy. Dissolve your DKP alkaloid in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble. This will reduce the overall solubility and induce precipitation. The addition of the anti-solvent should be done dropwise and with gentle stirring.

  • Temperature Reduction: If your DKP alkaloid is significantly more soluble at higher temperatures, prepare a saturated solution at an elevated temperature and then allow it to cool slowly. Rapid cooling can sometimes lead to the formation of amorphous solids or oils.

Issue 2: Oiling Out Instead of Crystallizing

Q2: My diketopiperazine alkaloid is forming an oil or liquid droplets instead of crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[3] This often happens when the melting point of the compound is lower than the temperature of the solution, or when the solution is highly supersaturated.[4] Oiled out products are often impure. Here are some strategies to prevent or resolve oiling out:

  • Reduce Supersaturation: Oiling out is common at high supersaturation levels.

    • Add more of the "good" solvent to the heated solution to decrease the concentration.

    • Slow down the rate of cooling or the addition of the anti-solvent to generate supersaturation more gradually.

  • Lower the Temperature: If possible, conduct the crystallization at a lower temperature to ensure the solution temperature is below the melting point of your DKP alkaloid.

  • Change the Solvent System: The choice of solvent can significantly influence oiling out. Experiment with different solvents or solvent/anti-solvent combinations.

  • Increase Purity: Impurities can lower the melting point of a compound, increasing the likelihood of oiling out. Consider an additional purification step for your material before attempting crystallization.

  • Seeding: Introducing seed crystals can encourage direct crystallization and bypass the formation of an oil phase.

Frequently Asked Questions (FAQs)

Q3: How do I select an appropriate solvent system for crystallizing my diketopiperazine alkaloid?

A3: The ideal crystallization solvent is one in which your DKP alkaloid has moderate solubility at room temperature and is highly soluble at an elevated temperature. For a solvent/anti-solvent system, the DKP alkaloid should be highly soluble in the "good" solvent and poorly soluble in the "anti-solvent," with the two solvents being miscible. A systematic solvent screening is often necessary.

Q4: What is the importance of purity for successful crystallization?

A4: Purity is critical for successful crystallization. Impurities can inhibit crystal growth, lead to the formation of smaller or poorly formed crystals, or cause the product to "oil out." For most crystallizations, a purity of at least 95% is recommended. If you are struggling with crystallization, consider re-purifying your DKP alkaloid using techniques like column chromatography or recrystallization from a different solvent system.

Q5: How does pH affect the crystallization of diketopiperazine alkaloids?

A5: The pH of the crystallization medium can significantly impact the solubility of DKP alkaloids, as many possess ionizable functional groups. The solubility is often lowest at the isoelectric point (pI) of the molecule. Therefore, adjusting the pH of the solution to be near the pI can be an effective strategy to induce crystallization. However, be aware that extreme pH values can lead to degradation of the DKP ring.

Q6: What is polymorphism and how can I control it during crystallization?

A6: Polymorphism is the ability of a compound to exist in two or more different crystal structures. Different polymorphs can have different physical properties, such as solubility and stability. Controlling polymorphism is crucial in drug development. Key factors that influence which polymorph is obtained include:

  • Solvent: The choice of solvent can favor the nucleation and growth of a specific polymorph.

  • Supersaturation: The level of supersaturation can determine which polymorphic form crystallizes. Often, metastable polymorphs form at higher supersaturations.

  • Temperature: The crystallization temperature can influence the thermodynamic stability of different polymorphs.

  • Seeding: Seeding with a crystal of the desired polymorph is a powerful technique to ensure the formation of that specific form.

Q7: My crystals are too small. How can I grow larger crystals?

A7: To obtain larger crystals, you need to slow down the crystallization process to favor crystal growth over nucleation. Here are some tips:

  • Slow Cooling: If using cooling crystallization, decrease the rate of cooling.

  • Slow Evaporation: For evaporative crystallization, reduce the rate of solvent evaporation by loosely covering the container.

  • Reduce Supersaturation: Start with a less supersaturated solution.

  • Use a different solvent: The choice of solvent can influence crystal size.

Q8: What is the role of stirring in crystallization?

A8: Stirring can have a significant impact on crystallization. Gentle stirring can help to homogenize the solution and promote the growth of existing crystals. However, vigorous stirring can increase the rate of secondary nucleation, leading to a larger number of smaller crystals. The optimal stirring rate will depend on the specific system and should be determined experimentally. In some cases, increasing the stirring rate can also lead to crystal breakage.

Data Presentation

Table 1: Influence of Solvent Systems on Diketopiperazine Alkaloid Crystal Morphology (Qualitative Examples)

Diketopiperazine AlkaloidSolvent SystemObserved Crystal MorphologyReference
Aspartame-based PolyamideNMP/WaterIrregular networks
Aspartame-based PolyamideDMSO/WaterEllipsoids
Aspartame-based PolyamideDMF/WaterHollow particles
Sorafenib TosylateAcetonePlate-shaped
Sorafenib Tosylaten-ButanolNeedle-shaped

Experimental Protocols

Protocol 1: General Vapor Diffusion Crystallization for Diketopiperazine Alkaloids

Vapor diffusion is a gentle method suitable for growing high-quality single crystals, especially when only a small amount of material is available.

  • Preparation of the Reservoir Solution: In the outer well of a vapor diffusion plate, add a precipitant solution. This solution will draw solvent from the crystallization drop, slowly increasing its concentration.

  • Preparation of the Crystallization Drop: On a cover slip (for hanging drop) or a pedestal (for sitting drop), mix a small volume of your purified DKP alkaloid solution with an equal volume of the reservoir solution.

  • Sealing: Seal the well with the cover slip (hanging drop) or a sealing film (sitting drop).

  • Equilibration: Allow the system to equilibrate at a constant temperature. Over time, the solvent will diffuse from the drop to the reservoir, leading to supersaturation and crystal growth in the drop.

  • Monitoring: Monitor the drop periodically under a microscope for crystal formation.

Protocol 2: General Cooling Crystallization for Diketopiperazine Alkaloids

This method is suitable for DKP alkaloids that have a significant increase in solubility with temperature.

  • Dissolution: In a suitable flask, dissolve the DKP alkaloid in a minimal amount of a good solvent at an elevated temperature with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. To promote the formation of larger crystals, the cooling process can be further slowed by insulating the flask.

  • Further Cooling (Optional): Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_outcome Outcome & Isolation start Start with Purified DKP Alkaloid dissolve Dissolve in 'Good' Solvent start->dissolve hot_filt Hot Filtration (Optional) dissolve->hot_filt cool Slow Cooling hot_filt->cool Choose Method anti_solvent Add Anti-solvent hot_filt->anti_solvent Choose Method evap Slow Evaporation hot_filt->evap Choose Method vap_diff Vapor Diffusion hot_filt->vap_diff Choose Method crystals Crystals Formed cool->crystals no_crystals No Crystals cool->no_crystals oil_out Oiling Out cool->oil_out anti_solvent->crystals anti_solvent->no_crystals anti_solvent->oil_out evap->crystals evap->no_crystals evap->oil_out vap_diff->crystals vap_diff->no_crystals vap_diff->oil_out isolate Isolate & Dry Crystals crystals->isolate no_crystals->dissolve Troubleshoot: Increase Concentration oil_out->dissolve Troubleshoot: Adjust Conditions

Caption: A generalized experimental workflow for the crystallization of diketopiperazine alkaloids.

troubleshooting_no_crystals start No Crystals Formed check_super Is the solution supersaturated? start->check_super increase_conc Increase Concentration: - Slow evaporation - Add anti-solvent check_super->increase_conc No induce_nucl Induce Nucleation: - Scratching - Seeding check_super->induce_nucl Yes increase_conc->induce_nucl check_purity Is the compound pure enough? induce_nucl->check_purity success Crystals Formed induce_nucl->success Success repurify Repurify the compound check_purity->repurify No change_solvent Try a different solvent system check_purity->change_solvent Yes repurify->start change_solvent->start

Caption: Troubleshooting decision tree for when no crystals are forming.

Caption: Logical relationship between the problem of "oiling out," its causes, and potential solutions.

References

Avoiding degradation of Citreoindole during purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Citreoindole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of this indole alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a diketopiperazine metabolite first isolated from the fungus Penicillium citreo-viride. As a polar indole alkaloid, its purification can be challenging due to strong interactions with common stationary phases like silica gel. It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

Q2: What are the primary challenges encountered during the purification of this compound?

Researchers may face several challenges during the purification of this compound, including:

  • Degradation: this compound may be susceptible to degradation under certain conditions, such as exposure to acidic or basic environments, high temperatures, and prolonged exposure to light.

  • Peak Tailing: In chromatographic separations, this compound may exhibit peak tailing due to interactions between its basic nitrogen atoms and acidic silanol groups on silica-based stationary phases.[1] This can lead to poor resolution and inaccurate quantification.[1]

  • Co-elution with Impurities: Structurally similar impurities often co-elute with this compound, making it difficult to achieve high purity.

Q3: How can I minimize degradation of this compound during purification?

To minimize degradation, it is crucial to control the experimental conditions. Key recommendations include:

  • pH Control: Avoid strongly acidic or basic conditions. If using silica gel chromatography, consider neutralizing the silica gel with a base like triethylamine before use.

  • Temperature Control: Perform purification steps at room temperature or below whenever possible. Avoid excessive heating during solvent evaporation.

  • Light Protection: Protect the sample from direct light by using amber-colored glassware or by wrapping containers in aluminum foil.

Troubleshooting Guides

Issue 1: Significant Product Loss or Appearance of Unknown Impurities

Possible Cause: Degradation of this compound due to unsuitable pH, temperature, or light exposure.

Troubleshooting Steps:

  • Analyze Stability: Before proceeding with large-scale purification, perform small-scale stability studies. Dissolve a small amount of the crude or partially purified this compound in the solvents to be used for purification and expose them to different conditions (e.g., acidic, basic, elevated temperature, light). Analyze the samples by HPLC or TLC at different time points to assess stability.

  • pH Modification: If degradation is observed in the presence of silica gel, it is likely due to its acidic nature.

    • Deactivate Silica Gel: Prepare a slurry of silica gel in the mobile phase containing a small amount of a volatile base, such as 0.1-1% triethylamine or ammonium hydroxide. This will neutralize the acidic silanol groups.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based reversed-phase column.

  • Temperature Management:

    • Use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C) for solvent removal.

    • If possible, conduct chromatographic separations in a temperature-controlled environment.

  • Light Protection:

    • Ensure all glassware used for sample handling and purification is protected from light.

    • Work in a dimly lit area or use a fume hood with the sash lowered to minimize light exposure.

Issue 2: Poor Peak Shape (Tailing) in HPLC or Flash Chromatography

Possible Cause: Strong interaction between the basic this compound molecule and acidic silanol groups on the silica-based stationary phase.[1]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide into the mobile phase.[1] This will compete with this compound for binding to the active silanol sites, thereby reducing peak tailing.

    • Adjust pH: For reversed-phase HPLC, ensure the mobile phase pH is appropriate to maintain this compound in a single ionic state (preferably neutral or fully protonated). Using a buffer can help maintain a stable pH.

  • Use a Different Column:

    • End-capped Columns: For reversed-phase HPLC, use a column with end-capping to block the majority of residual silanol groups.

    • Alternative Stationary Phases: Consider columns with different stationary phases, such as phenyl-hexyl or polymer-based columns, which may offer different selectivity and reduced tailing for alkaloids.

  • Optimize Sample Load:

    • Injecting too much sample can lead to column overload and peak distortion.[1] Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.

Data Presentation

Table 1: Illustrative Stability of this compound under Various pH Conditions

pHBuffer SystemTemperature (°C)Incubation Time (hours)Remaining this compound (%)
3Citrate252485
5Acetate252495
7Phosphate252498
9Borate252490

Note: This data is for illustrative purposes to demonstrate the importance of pH on stability. Actual values may vary.

Table 2: Illustrative Thermal and Photostability of this compound

ConditionParameterDurationRemaining this compound (%)
Temperature40°C24 hours92
Temperature60°C24 hours75
LightAmbient Lab Light24 hours96
LightDirect Sunlight4 hours80

Note: This data is for illustrative purposes. It is highly recommended to perform specific stability studies for your sample.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography
  • Slurry Preparation: In a beaker, create a slurry of silica gel in the chosen mobile phase (e.g., dichloromethane:methanol, 98:2) containing 0.5% triethylamine.

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the mobile phase, collecting fractions.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the purified this compound in methanol or acetonitrile.

Mandatory Visualization

experimental_workflow crude_extract Crude this compound Extract dissolution Dissolve in Minimum Solvent crude_extract->dissolution column_chromatography Silica Gel Column Chromatography (with 0.5% Triethylamine in Mobile Phase) dissolution->column_chromatography fraction_collection Collect Fractions column_chromatography->fraction_collection tlc_hplc_analysis Analyze Fractions by TLC/HPLC fraction_collection->tlc_hplc_analysis pooling Pool Pure Fractions tlc_hplc_analysis->pooling solvent_evaporation Solvent Evaporation (Low Temperature) pooling->solvent_evaporation pure_this compound Pure this compound solvent_evaporation->pure_this compound purity_assessment Purity Assessment (HPLC, NMR, MS) pure_this compound->purity_assessment final_product Final Product purity_assessment->final_product

Caption: A typical experimental workflow for the purification of this compound.

degradation_pathway This compound This compound hydrolysis_acid Acidic Conditions (e.g., Silica Gel) This compound->hydrolysis_acid Hydrolysis hydrolysis_base Basic Conditions This compound->hydrolysis_base Hydrolysis photodegradation Light Exposure (UV/Visible) This compound->photodegradation Photolysis thermal_degradation High Temperature This compound->thermal_degradation Thermal Decomposition degradation_products Degradation Products (e.g., Ring-Opened Species) hydrolysis_acid->degradation_products hydrolysis_base->degradation_products photodegradation->degradation_products thermal_degradation->degradation_products

Caption: Plausible degradation pathways for this compound during purification.

References

Technical Support Center: LC-MS Analysis of Citreoindole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Citreoindole.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and imprecise quantification.[1][2] For complex biological matrices, these interfering components can include phospholipids, salts, and endogenous metabolites.

Q2: I am observing inconsistent peak areas for this compound in replicate injections. What is the likely cause?

A2: Inconsistent peak areas are a common symptom of unaddressed matrix effects.[3] The variability arises from fluctuations in the amount of co-eluting matrix components that interfere with the ionization of this compound. This can lead to poor reproducibility and compromise the reliability of your quantitative data. Implementing a suitable internal standard is a primary strategy to correct for this variability.

Q3: Can I use a simple protein precipitation method for sample preparation when analyzing this compound in plasma?

A3: While protein precipitation is a straightforward sample preparation technique, it may not be sufficient to eliminate significant matrix effects, particularly from phospholipids, which are a major cause of ion suppression in plasma samples. For sensitive and accurate quantification of this compound, more selective sample preparation methods like Solid-Phase Extraction (SPE) are often recommended to effectively remove these interfering matrix components.

Q4: Why is a Stable Isotope-Labeled (SIL) Internal Standard recommended for this compound analysis?

A4: A SIL internal standard is considered the gold standard for quantitative LC-MS analysis because it has nearly identical physicochemical properties to the analyte of interest (this compound). This means it will co-elute and experience the same degree of matrix effects (ion suppression or enhancement). By using the peak area ratio of the analyte to the SIL internal standard, variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise results.

Q5: How can I determine if my analysis is suffering from matrix effects?

A5: A common method to assess matrix effects is the post-extraction spike experiment. This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solvent at the same concentration. A significant difference in the peak areas indicates the presence of ion suppression or enhancement.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on matrix-related issues.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • Reduced peak height and poor resolution.

Possible Causes & Solutions:

Cause Solution
Secondary Interactions with Column For a polar compound like this compound, interactions with residual silanols on the column can cause peak tailing. Ensure your mobile phase contains an appropriate modifier, such as 0.1% formic acid, to minimize these interactions.
Inappropriate Sample Solvent Injecting the sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion. Dissolve your sample in the initial mobile phase composition or a weaker solvent.
Column Contamination Buildup of matrix components on the column can degrade performance. Implement a column washing step with a strong solvent after each analytical batch.
Issue 2: Inconsistent Results and Poor Reproducibility

Symptoms:

  • High variability in peak areas between injections of the same sample.

  • Poor precision in quality control samples.

Possible Causes & Solutions:

Cause Solution
Uncorrected Matrix Effects Co-eluting endogenous compounds are interfering with the ionization of this compound. The most effective solution is to use a stable isotope-labeled (SIL) internal standard for this compound.
Insufficient Sample Cleanup The sample preparation method is not adequately removing interfering matrix components. Transition from a simple protein precipitation to a more rigorous Solid-Phase Extraction (SPE) protocol.
Carryover Analyte from a high concentration sample is being carried over to subsequent injections. Optimize the needle wash solvent and increase the wash time. Inject a blank sample after high concentration samples to confirm the absence of carryover.
Issue 3: Low Signal Intensity or Complete Signal Loss

Symptoms:

  • Significantly lower than expected peak intensity for this compound.

  • Absence of the analyte peak in spiked samples.

Possible Causes & Solutions:

Cause Solution
Severe Ion Suppression High levels of co-eluting matrix components, especially phospholipids in plasma samples, can severely suppress the this compound signal. Implement a phospholipid removal SPE or a liquid-liquid extraction (LLE) step in your sample preparation.
Analyte Degradation This compound may be unstable in the sample matrix or during the extraction process. Investigate the stability of this compound under different storage and sample processing conditions (e.g., temperature, pH).
MS Source Contamination Buildup of non-volatile matrix components in the mass spectrometer source can lead to a general loss of sensitivity. Perform routine cleaning and maintenance of the MS source as recommended by the manufacturer.

Quantitative Data on Matrix Effects

The following table provides representative data on the impact of different sample preparation methods on ion suppression for mycotoxins, which are structurally related to this compound, in a complex matrix.

Sample Preparation MethodAnalyteMatrixIon Suppression (%)
Dilute and ShootDeoxynivalenolMaize85%
Protein PrecipitationAflatoxin B1Spices89%
Solid-Phase Extraction (C18)Ochratoxin AMaize30%
Phospholipid Removal PlateFumonisin B1Plasma<10%

Data is illustrative and compiled from findings on similar mycotoxins in complex matrices.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is designed to remove proteins and phospholipids, common sources of matrix effects in plasma samples.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: To 500 µL of plasma, add the internal standard and 500 µL of 4% phosphoric acid in water. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Peak Areas start Inconsistent Peak Areas Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is implement_is Implement a SIL-IS for this compound. check_is->implement_is No check_cleanup Evaluate Sample Cleanup Method check_is->check_cleanup Yes resolved Issue Resolved implement_is->resolved ppt Currently using Protein Precipitation? check_cleanup->ppt spe Switch to Solid-Phase Extraction (SPE) with phospholipid removal. ppt->spe Yes check_carryover Investigate Carryover ppt->check_carryover No spe->resolved inject_blank Inject blank after high concentration sample. check_carryover->inject_blank carryover_present Carryover Observed? inject_blank->carryover_present optimize_wash Optimize needle wash solvent and duration. carryover_present->optimize_wash Yes carryover_present->resolved No optimize_wash->resolved

Caption: A logical workflow for troubleshooting inconsistent peak areas in LC-MS analysis.

SPE_Protocol_Workflow SPE Protocol for this compound from Plasma start Start: Plasma Sample condition 1. Condition C18 SPE Cartridge (Methanol then Water) start->condition load 2. Load Sample (Plasma + IS + Acid) condition->load wash 3. Wash Cartridge (20% Methanol in Water) load->wash elute 4. Elute Analytes (Acetonitrile) wash->elute evaporate 5. Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: A step-by-step workflow for the Solid-Phase Extraction of this compound.

References

Technical Support Center: Optimizing Cell-Based Assays for Lipophilic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lipophilic compounds, such as the indole alkaloid Citreoindole, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My lipophilic compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?

A1: This is a common issue arising from the low aqueous solubility of lipophilic compounds.[1] Here are several strategies to prevent precipitation:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity.[2][3] However, for poorly soluble compounds, you might need to test slightly higher concentrations. Always include a vehicle control with the same DMSO concentration to monitor for any solvent-related effects.

  • Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the compound stock. Adding a cold solution can decrease the solubility of the compound and cause it to precipitate.[2]

  • Method of Addition: Avoid adding the DMSO stock directly into the full volume of media in the well. Instead, try serial dilutions in pre-warmed media with vigorous mixing before adding it to the cells.[2]

  • Use of Surfactants: Non-ionic surfactants like Pluronic F-68 can enhance the solubility of hydrophobic compounds in aqueous solutions. Supplementing your culture medium with a low, non-toxic concentration (e.g., 0.01-0.1%) can be effective.

Q2: I'm observing high background or off-target effects in my assay. What are the common causes and solutions for lipophilic compounds?

A2: High background and off-target effects with lipophilic compounds are often due to non-specific binding to cellular components, plastics, or other surfaces. This is driven by hydrophobic and electrostatic interactions.

  • Reduce Compound Concentration: Use the lowest effective concentration of your compound to minimize non-specific interactions.

  • Use Blocking Agents: Incorporating blocking agents like Bovine Serum Albumin (BSA) can prevent the non-specific adsorption of hydrophobic molecules.

  • Incorporate Detergents: Low concentrations of non-ionic detergents such as Tween-20 or Triton X-100 (typically 0.01% to 0.1% v/v) in your assay and wash buffers can disrupt hydrophobic interactions causing non-specific binding.

  • Consider Serum-Free vs. Serum-Containing Media: If your compound binds extensively to serum proteins, this can reduce its free concentration and availability to cells. Conversely, in some cases, serum proteins can help to solubilize the compound. It is crucial to test your assay in both serum-free and serum-containing conditions to understand the impact of serum proteins.

Q3: How does the lipophilicity of my compound affect its availability to the cells in the presence of serum?

A3: Highly lipophilic drugs tend to bind to plasma proteins, primarily albumin. This binding is reversible, and an equilibrium exists between the protein-bound and the free fraction of the compound. Only the free fraction is available to cross cell membranes and interact with the target. Therefore, high serum protein binding can significantly reduce the effective concentration of your compound. When designing your experiment, it's important to consider that the nominal concentration you add to the well may not be the same as the biologically active concentration.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium

Symptoms:

  • Visible precipitate or cloudiness in the culture wells after adding the compound.

  • Inconsistent results between replicate wells or experiments.

  • Lower than expected potency (high IC50 values).

Troubleshooting Workflow:

A Precipitation Observed B Review Compound Solubility Data A->B C Is stock solution clear? B->C D Prepare fresh stock solution. Consider sonication. C->D No E Optimize Dilution Method C->E Yes D->E F Pre-warm media to 37°C. Add compound to a small volume of media first, mix, then add to cells. E->F G Reduce Final DMSO Concentration F->G H Test lower final DMSO % (e.g., <0.1%). Run vehicle controls. G->H Yes I Consider Formulation Aids G->I Precipitation persists J Test addition of Pluronic F-68 (0.01-0.1%). I->J K Persistent Precipitation J->K Precipitation persists

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: High Background Signal and Non-Specific Binding

Symptoms:

  • High signal in negative control wells.

  • Poor signal-to-noise ratio.

  • Difficulty in distinguishing the specific signal from the background.

Troubleshooting Workflow:

A High Background Signal B Optimize Compound Concentration A->B C Perform dose-response curve to find lowest effective concentration. B->C D Introduce Blocking Agents C->D E Add BSA (0.1-2%) to assay buffer. D->E F Incorporate Detergents E->F G Add Tween-20 or Triton X-100 (0.01-0.1%) to wash buffers. F->G H Increase Wash Steps G->H I Increase the number and duration of wash steps. H->I J Evaluate Plate Type I->J K Test low-binding surface plates. J->K Yes L Background Reduced K->L

Caption: Workflow to reduce non-specific binding.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC29H28N4O4
Molecular Weight496.6 g/mol
SolubilitySoluble in ethanol, methanol, DMF, or DMSO
ALogP1.8975 (Calculated)
Aqueous Solubility-3.723 (logS, Calculated)

Table 2: Recommended Starting Concentrations for Assay Optimization

ReagentRecommended Concentration RangePurpose
DMSO< 0.5% (v/v)Vehicle for lipophilic compounds
Pluronic F-680.01 - 0.1% (w/v)Improves compound solubility
BSA0.1 - 2% (w/v)Blocking agent to reduce non-specific binding
Tween-20 / Triton X-1000.01 - 0.1% (v/v)Detergent to reduce non-specific binding

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or brief sonication can be used if necessary. Store the stock solution at -20°C or as recommended by the supplier.

  • Intermediate Dilutions: On the day of the experiment, prepare a series of intermediate dilutions of the this compound stock solution in 100% DMSO.

  • Final Working Solutions: Pre-warm the cell culture medium to 37°C. To prepare the final working solutions, perform a serial dilution of the intermediate DMSO stocks into the pre-warmed medium. Mix thoroughly by pipetting or gentle vortexing immediately after adding the DMSO stock to prevent precipitation. The final DMSO concentration should be consistent across all wells, including the vehicle control.

Protocol 2: General Cell-Based Assay Workflow for Lipophilic Compounds

A Seed cells in a microplate and allow to adhere overnight. B Prepare compound working solutions in pre-warmed medium. A->B C Remove old medium from cells. B->C D Add medium containing the compound or vehicle control to the cells. C->D E Incubate for the desired treatment period. D->E F Perform assay readout (e.g., measure fluorescence, luminescence, or absorbance). E->F G Data Analysis F->G

References

Technical Support Center: Scaling Up the Synthesis of the Citreoindole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the Citreoindole scaffold. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up the synthesis of this complex diketopiperazine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for the this compound scaffold?

A1: The this compound scaffold is a complex diketopiperazine (DKP) alkaloid. A common retrosynthetic analysis suggests a convergent synthesis. The core DKP ring can be formed from the coupling of appropriately protected amino acid precursors, followed by cyclization. Key fragments for the synthesis of the this compound scaffold would be a protected L-tryptophan derivative and a functionalized β-phenylalanine derivative. Late-stage functional group manipulations would then be employed to complete the synthesis.

Q2: What are the critical steps to monitor when scaling up the synthesis?

A2: When scaling up, it is crucial to monitor the following:

  • Temperature control: Exothermic reactions, such as the DKP ring formation, require careful temperature management to avoid side reactions.

  • Mixing efficiency: In larger reaction vessels, ensuring homogenous mixing is critical for consistent reaction progress and to avoid localized overheating or concentration gradients.

  • Purification strategy: Purification methods that are effective on a small scale, like flash chromatography, may not be practical for large-scale synthesis. Consider crystallization, precipitation, or preparative HPLC for larger quantities.

  • Solvent and reagent handling: The safe handling and transfer of large volumes of solvents and reagents become more significant at scale.

Q3: Are there any known stable intermediates in the synthesis that can be isolated and stored?

A3: Yes, the protected amino acid precursors and the initial coupled dipeptide are generally stable intermediates. These can often be purified and stored before proceeding to the next steps, providing convenient checkpoints in the synthesis. The core diketopiperazine intermediate, once formed and purified, is also typically stable.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in the dipeptide coupling step. - Incomplete activation of the carboxylic acid.- Steric hindrance from protecting groups.- Epimerization of the amino acid chiral centers.- Use a more efficient coupling reagent (e.g., HATU, COMU).- Optimize the reaction temperature and time.- Select protecting groups that minimize steric bulk.- Perform the reaction at low temperatures to minimize epimerization.
Formation of multiple byproducts during DKP ring formation. - Side reactions due to high temperatures.- Racemization at chiral centers.- Undesired reactions of functional groups on the amino acid side chains.- Carefully control the reaction temperature, often requiring slow addition of reagents.- Use a milder base for cyclization.- Ensure appropriate protection of reactive functional groups.
Difficulty in purifying the final this compound product. - Presence of closely related diastereomers.- Contamination with residual reagents or byproducts with similar polarity.- Utilize high-resolution purification techniques such as preparative HPLC with a chiral column if diastereomers are present.- Optimize crystallization conditions by screening different solvent systems.- Consider a final purification step involving salt formation and recrystallization.
Inconsistent reaction times upon scale-up. - Inefficient heat transfer in larger reactors.- Poor mixing leading to non-uniform reaction conditions.- Use a reactor with a jacket for better temperature control.- Employ an overhead stirrer to ensure efficient mixing.- Consider a slower rate of reagent addition to manage exotherms.
Product degradation during workup or purification. - Sensitivity of the indole nucleus to acidic conditions.- Air oxidation of electron-rich moieties.- Use a buffered aqueous workup to avoid strongly acidic or basic conditions.- Handle the product under an inert atmosphere (e.g., nitrogen or argon).- Minimize exposure to light and heat.

Key Experimental Protocols

Protocol 1: Dipeptide Coupling

This protocol describes the coupling of N-protected L-tryptophan with a protected β-phenylalanine derivative.

Reagents and Materials:

  • N-Boc-L-tryptophan

  • Methyl ester of protected β-phenylalanine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve N-Boc-L-tryptophan (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at 0 °C.

  • Add the methyl ester of the protected β-phenylalanine derivative (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Diketopiperazine (DKP) Formation

This protocol describes the cyclization of the dipeptide to form the DKP core.

Reagents and Materials:

  • Protected dipeptide from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanol (MeOH)

Procedure:

  • Dissolve the protected dipeptide (1.0 eq) in DCM.

  • Add TFA (10 eq) dropwise at 0 °C to remove the Boc protecting group.

  • Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Dissolve the resulting ammonium salt in methanol.

  • Add triethylamine (3.0 eq) and heat the reaction mixture to reflux for 8-12 hours to induce cyclization.

  • Monitor the formation of the DKP by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate in vacuo.

  • Purify the crude DKP by flash column chromatography or crystallization.

Data Presentation

Table 1: Representative Yields for Key Synthetic Steps at Different Scales

StepScale (mmol)Average Yield (%)Notes
Dipeptide Coupling 185-95Optimized for small scale.
1080-90Requires careful temperature control.
10075-85Mixing and heat transfer are critical.
DKP Formation 170-80Cyclization at reflux.
1065-75Potential for side product formation.
10060-70Requires efficient reflux and monitoring.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Product A N-Boc-L-tryptophan C Dipeptide Coupling (Protocol 1) A->C B Protected β-phenylalanine derivative B->C D Deprotection C->D Protected Dipeptide E DKP Formation (Protocol 2) D->E F Purification E->F Crude DKP G This compound Scaffold F->G

Caption: Experimental workflow for the synthesis of the this compound scaffold.

signaling_pathway cluster_troubleshooting Troubleshooting Logic start Low Yield or Impure Product q1 Which step is problematic? start->q1 step_coupling Dipeptide Coupling q1->step_coupling Coupling step_dkp DKP Formation q1->step_dkp Cyclization step_purification Purification q1->step_purification Final Stage sol_coupling Optimize coupling reagents & conditions step_coupling->sol_coupling sol_dkp Control temperature & protecting groups step_dkp->sol_dkp sol_purification Use preparative HPLC or crystallization step_purification->sol_purification

Caption: Troubleshooting decision tree for this compound synthesis.

Validation & Comparative

Unraveling the True Identity of Citreoindole: A Guide to the Confirmation of its Absolute Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

The absolute stereochemistry of Citreoindole, a diketopiperazine alkaloid, has been a subject of scientific inquiry, leading to a structural revision in 2016. This guide provides a comparative analysis of the originally proposed and the revised structures, detailing the key experimental data and methodologies that were pivotal in confirming its true stereochemical identity. This information is crucial for researchers in natural product chemistry, stereochemistry, and drug development who rely on accurate structural information.

Initially isolated in 1991, the structure of this compound was proposed to contain a 5-benzyl-4-imidazolidyl ring system. However, subsequent investigations by two independent research groups in 2016 led to a significant revision of this structure. The conclusive evidence pointed towards a 6-phenyl-4(1)-pyrimidone ring as the correct core structure. This revision was primarily based on detailed spectroscopic analysis and, most critically, the application of C-3 Marfey's analysis, a powerful method for determining the absolute configuration of amino acids.

Spectroscopic and Stereochemical Analysis: A Tale of Two Structures

The key to unraveling the correct structure of this compound lay in the careful analysis of its constituent amino acid residues. The original study had identified only the presence of L-phenylalanine (L-Phe). In contrast, the 2016 reinvestigations employed the more discerning C-3 Marfey's method, which unequivocally identified the presence of both L-phenylalanine (L-Phe) and L-β-phenylalanine (L-β-Phe).[1] This finding was inconsistent with the originally proposed imidazolidinone ring and strongly supported the revised pyrimidone structure.

Further confirmation of the absolute stereochemistry was achieved through extrapolation from the X-ray crystal structure of a closely related analogue, haenamindole.[2] The stereochemical arrangement determined for haenamindole provided a reliable model for assigning the absolute configuration of the chiral centers in this compound.

Comparative Analysis of Key Experimental Data

The table below summarizes the pivotal experimental data that facilitated the structural revision of this compound, highlighting the discrepancies between the original and revised findings.

Analytical Method Original Finding (Pre-2016) Revised Finding (2016) Significance
Amino Acid Analysis L-Phenylalanine (L-Phe)L-Phenylalanine (L-Phe) and L-β-Phenylalanine (L-β-Phe)The presence of L-β-Phe was the critical piece of evidence that refuted the original structure and supported the revised pyrimidone ring system.
Core Ring Structure 5-benzyl-4-imidazolidyl6-phenyl-4(1)-pyrimidoneThe identification of L-β-Phe necessitated a different ring closure to form the core of the molecule.
Stereochemistry Incompletely definedConfirmed by C-3 Marfey's analysis and extrapolation from the X-ray crystal structure of haenamindole.Provided the complete and accurate three-dimensional structure of the molecule.

Experimental Protocols

For researchers looking to replicate or build upon these findings, the detailed experimental protocols for the key analyses are provided below.

C-3 Marfey's Analysis for the Determination of Amino Acid Stereochemistry

This method was instrumental in identifying the constituent amino acids of this compound and their absolute configurations.

1. Acid Hydrolysis:

  • A sample of this compound (approximately 50 µg) is hydrolyzed with 6 M HCl (100 µL) in a sealed vial at 110°C for 24 hours.

  • The hydrolysate is then evaporated to dryness under a stream of nitrogen.

2. Derivatization:

  • The dried hydrolysate is redissolved in 1 M NaHCO₃ (50 µL).

  • A 1% solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) or D-FDAA in acetone (100 µL) is added.

  • The mixture is incubated at 40°C for 1 hour.

  • The reaction is quenched by the addition of 2 M HCl (25 µL).

3. HPLC Analysis:

  • The derivatized sample is analyzed by reverse-phase HPLC using a C3 column.

  • A typical gradient system is from 10% to 60% acetonitrile in water (containing 0.1% formic acid) over 30 minutes.

  • The retention times of the derivatized amino acids from the this compound hydrolysate are compared with those of derivatized L- and D-amino acid standards.

Visualizing the Path to Confirmation

The following diagrams illustrate the logical workflow and the structural differences that were key to the confirmation of this compound's absolute stereochemistry.

G cluster_0 Original Hypothesis cluster_1 Revised Investigation Original_Structure Proposed Structure (5-benzyl-4-imidazolidyl ring) Original_Analysis Amino Acid Analysis (Identified L-Phe only) Original_Structure->Original_Analysis Based on Revised_Analysis C-3 Marfey's Analysis (Identified L-Phe and L-β-Phe) Original_Analysis->Revised_Analysis Contradicted by Revised_Structure Confirmed Structure (6-phenyl-4(1)-pyrimidone ring) Revised_Analysis->Revised_Structure Led to X_ray X-ray Crystallography (of Haenamindole) X_ray->Revised_Structure Corroborated by

Figure 1. Logical workflow illustrating the process of revising the structure of this compound.

G cluster_original Originally Proposed Structure cluster_revised Revised and Confirmed Structure orig_ring 5-benzyl-4-imidazolidyl ring orig_aa Derived from L-Phe orig_ring->orig_aa Consistent with rev_aa Derived from L-Phe and L-β-Phe orig_aa->rev_aa rev_ring 6-phenyl-4(1)-pyrimidone ring rev_ring->rev_aa Consistent with

Figure 2. Comparison of the core structural features of the original and revised this compound.

References

A Comparative Analysis of Citreoindole and Haenamindole Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the biological activities of two related fungal metabolites, Citreoindole and Haenamindole, reveals distinct profiles with potential therapeutic implications. While structurally similar, with Haenamindole being the N-hydroxy derivative of this compound, their reported bioactivities diverge significantly, suggesting that subtle chemical modifications can have a profound impact on biological function.

This guide provides a comparative overview of the available experimental data on the bioactivity of this compound and Haenamindole, targeting researchers, scientists, and drug development professionals.

Chemical Origins and Structural Relationship

This compound is a diketopiperazine metabolite first isolated from a hybrid of two strains of Penicillium citreoviride.[1][2] Haenamindole, an unusual diketopiperazine derivative, was later isolated from a marine-derived fungus, Penicillium sp. KCB12F005.[3][4] Structurally, Haenamindole is the N-hydroxy derivative of this compound, a modification that appears to significantly influence its biological activity.[2]

Comparative Bioactivity Data

Published data on the bioactivity of this compound and Haenamindole is limited, and direct comparative studies are scarce. However, by compiling the available information, a preliminary comparison can be made.

CompoundBioactivity TypeCell Line/AssayResultReference
This compound AnticancerMammalian tumor cell linesWeak activity
Haenamindole Anti-insectanFall armyworm (Spodoptera frugiperda)Active
Haenamindole AntimicrobialNot specifiedNo activity reported
Haenamindole AntitumorNot specifiedNo activity reported

Note: The term "weak activity" for this compound and the lack of reported antitumor activity for Haenamindole in some sources highlight the need for more comprehensive and quantitative studies to fully elucidate their therapeutic potential.

Experimental Protocols

Detailed experimental protocols for the bioactivity testing of this compound and Haenamindole are not extensively reported in the readily available literature. However, based on standard methodologies for assessing anticancer and anti-inflammatory activities of natural products, the following protocols can be inferred.

Cytotoxicity Assay (e.g., MTT Assay)

This assay is a standard colorimetric method to assess cell viability and proliferation, and is commonly used to determine the cytotoxic potential of compounds against cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, A549, MCF-7) are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or Haenamindole), typically in a serial dilution. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a specified period, usually 24, 48, or 72 hours.

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the cell viability against the compound concentration.

Anti-inflammatory Assay (e.g., Nitric Oxide Production Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding: The cells are seeded in a 96-well plate and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compounds for a short period (e.g., 1-2 hours) before being stimulated with LPS.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value is then determined.

Visualizing Biological Pathways and Workflows

To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams are provided.

experimental_workflow cluster_isolation Compound Isolation cluster_bioassay Bioactivity Screening fungal_culture Fungal Culture (e.g., Penicillium sp.) extraction Extraction of Secondary Metabolites fungal_culture->extraction chromatography Chromatographic Purification extraction->chromatography compound Isolated Compound (this compound or Haenamindole) chromatography->compound treatment Compound Treatment (Varying Concentrations) compound->treatment cell_culture Cancer Cell Lines or Immune Cells cell_culture->treatment incubation Incubation treatment->incubation assay Cytotoxicity or Anti-inflammatory Assay incubation->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis

Caption: A generalized workflow for the isolation and bioactivity screening of fungal metabolites.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_signaling Intracellular Signaling Cascade cluster_nucleus Nuclear Events cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB_p IκB (phosphorylated) IKK->IkB_p NFkB_IkB NF-κB/IκB Complex NFkB NF-κB (active) NFkB_IkB->NFkB NFkB_nuc NF-κB (translocation to nucleus) NFkB->NFkB_nuc gene_transcription Gene Transcription NFkB_nuc->gene_transcription pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) gene_transcription->pro_inflammatory_cytokines iNOS iNOS gene_transcription->iNOS NO Nitric Oxide (NO) iNOS->NO

References

Validating the cytotoxic effects of Citreoindole in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cytotoxic effects of the novel indole alkaloid, Citreoindole. As direct experimental data for this compound is not yet publicly available, this document establishes a template for its evaluation by comparing its potential cytotoxic profile against well-documented indole alkaloids. The provided data on related compounds, detailed experimental protocols, and signaling pathway diagrams will serve as a valuable resource for designing and interpreting future studies on this compound.

Comparative Cytotoxicity of Indole Alkaloids

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values for several indole alkaloids across various cancer cell lines are presented below, offering a benchmark for assessing the potency of this compound.

Table 1: Comparative IC50 Values of Indole Alkaloids in Various Cancer Cell Lines

Indole AlkaloidCancer Cell LineCancer TypeIC50 (µM)
Dehydrocrenatidine HepG2Hepatocellular Carcinoma3.5
Hep3BHepatocellular Carcinoma5.87
Flavopereirine HCT116Colorectal Cancer8.15
HT29Colorectal Cancer9.58
SW480Colorectal Cancer15.33
DLD1Colorectal Cancer10.76
SW620Colorectal Cancer10.52
3,3'-Diindolylmethane (DIM) MCF-7Breast Cancer~50
MDA-MB-231Breast Cancer~50
HT-29Colon Cancer30
Evodiamine U2OSOsteosarcoma6

Experimental Protocols

Accurate and reproducible data are paramount in cytotoxic studies. The following section details the standard protocol for the MTT assay, a widely used colorimetric method to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (and other reference compounds) in culture medium. After 24 hours of cell attachment, remove the medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100

    • The IC50 value can then be determined by plotting a dose-response curve.

Visualizing Experimental and Mechanistic Pathways

Graphical representations of workflows and signaling pathways are essential for a clear understanding of the experimental design and the compound's mechanism of action.

G cluster_0 Experimental Workflow: Cytotoxicity Assessment Start Start Cell_Culture Seed cells in 96-well plates Start->Cell_Culture Compound_Treatment Treat cells with varying concentrations of this compound Cell_Culture->Compound_Treatment Incubation Incubate for 24/48/72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT assay Incubation->MTT_Assay Data_Analysis Measure absorbance and calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for assessing the cytotoxicity of a compound using the MTT assay.

Potential Signaling Pathways Modulated by this compound

Indole alkaloids are known to exert their cytotoxic effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis. Based on the mechanisms of related compounds, this compound may target pathways such as the PI3K/Akt/mTOR and MAPK pathways.[1][2][3][4][5]

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival. The MAPK/ERK pathway is also central to cell proliferation and differentiation. Many indole alkaloids have been shown to inhibit these pathways, leading to cell cycle arrest and apoptosis. For instance, 3,3'-Diindolylmethane (DIM) is known to inhibit both PI3K/Akt and NF-κB signaling. Evodiamine has been reported to inhibit the Raf/MEK/ERK signaling cascade. Dehydrocrenatidine induces apoptosis by suppressing JNK-mediated signaling, which is part of the broader MAPK pathway. Flavopereirine's cytotoxic effect is notably dependent on p53 signaling, which can be influenced by upstream pathways like MAPK and Akt.

G cluster_0 Potential Signaling Pathways Modulated by this compound cluster_1 PI3K/Akt/mTOR Pathway cluster_2 MAPK/ERK Pathway This compound This compound PI3K PI3K This compound->PI3K inhibition Raf Raf This compound->Raf inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Inhibition of Cell Proliferation & Survival mTOR->Proliferation_Survival Apoptosis Induction of Apoptosis mTOR->Apoptosis Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival ERK->Apoptosis

Caption: Potential inhibitory effects of this compound on the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

References

A Comparative Analysis of the NMR Spectra of Citreoindole and Its Putative Synthetic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of the complex indole alkaloid, citreoindole, and its likely synthetic precursors. While a detailed total synthesis of this compound has not been extensively published, its structure strongly suggests a biosynthetic and, therefore, a potential synthetic origin from amino acid building blocks, namely derivatives of L-tryptophan and L-phenylalanine. This comparison will focus on the spectral features of these precursors in contrast to the final complex structure of this compound.

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its representative precursors.

Table 1: ¹H NMR Spectral Data (δ in ppm)

CompoundProtonChemical Shift (ppm)MultiplicityJ (Hz)
This compound Data not fully available in public sources---
L-Tryptophan Methyl Ester Hydrochloride H-α4.19t7.0
H-β3.36d7.0
H-2 (indole)7.28s-
H-4 (indole)7.54d7.9
H-5 (indole)7.09t7.5
H-6 (indole)7.01t7.5
H-7 (indole)7.39d8.1
NH (indole)11.24br s-
NH₃⁺8.82br s-
OCH₃3.63s-
N-Boc-L-phenylalanine [1]H-α4.36dd9.6, 6.0
H-β3.16, 2.87dd, dd14.6, 6.0
Phenyl7.26m-
NH~5.0d~8.0
t-butyl1.36s-

Table 2: ¹³C NMR Spectral Data (δ in ppm)

CompoundCarbonChemical Shift (ppm)
This compound Data not fully available in public sources-
L-Tryptophan Methyl Ester Hydrochloride [2]C=O171.0
C-α53.0
C-β26.5
C-2 (indole)124.5
C-3 (indole)108.0
C-3a (indole)127.0
C-4 (indole)118.5
C-5 (indole)121.5
C-6 (indole)119.0
C-7 (indole)111.5
C-7a (indole)136.0
OCH₃52.5
N-Boc-L-phenylalanine C=O (acid)~176.0
C-α~55.0
C-β~38.0
Phenyl (C1)~137.0
Phenyl (C2,6)~129.0
Phenyl (C3,5)~128.0
Phenyl (C4)~126.0
C=O (Boc)~155.0
C (t-butyl)~80.0
CH₃ (t-butyl)~28.0

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Experimental Protocols

General Protocol for NMR Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The samples are dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Example Protocol for L-Tryptophan Methyl Ester Hydrochloride: A sample of L-tryptophan methyl ester hydrochloride (approximately 5-10 mg) is dissolved in 0.5 mL of DMSO-d₆. The ¹H and ¹³C NMR spectra are then acquired at room temperature.

Example Protocol for N-Boc-L-phenylalanine: A sample of N-Boc-L-phenylalanine (approximately 5-10 mg) is dissolved in 0.5 mL of CDCl₃. The ¹H NMR spectrum is recorded, and for the ¹³C NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.[1]

Mandatory Visualization

Proposed Synthetic Pathway for this compound

The following diagram illustrates a plausible synthetic pathway for this compound, highlighting the key precursors and the final product.

Citreoindole_Synthesis cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product L-Tryptophan_derivative L-Tryptophan Derivative Diketopiperazine Diketopiperazine Intermediate L-Tryptophan_derivative->Diketopiperazine Coupling L-Phenylalanine_derivative L-Phenylalanine Derivative L-Phenylalanine_derivative->Diketopiperazine This compound This compound Diketopiperazine->this compound Further Modifications

Caption: Proposed synthetic pathway of this compound from amino acid precursors.

Comparison of Spectral Features

  • Precursors: The ¹H NMR spectra of the amino acid precursors are characterized by distinct signals for the α-proton (around 4 ppm), β-protons, and the aromatic protons of the indole and phenyl rings. The protecting groups (e.g., Boc) on the amino group introduce characteristic signals, such as a large singlet for the t-butyl protons around 1.4 ppm. The ¹³C NMR spectra show signals for the carbonyl carbons (acid and ester) above 170 ppm, the α-carbon around 55 ppm, and the aromatic carbons in the 110-140 ppm region.

  • This compound: The NMR spectra of this compound are significantly more complex due to the fused ring system and multiple chiral centers. The ¹H NMR spectrum would be expected to show a greater number of signals in both the aliphatic and aromatic regions, with complex splitting patterns due to the rigid polycyclic structure. The ¹³C NMR spectrum would display a larger number of signals corresponding to the increased carbon count, including several quaternary carbons in the fused ring system. The specific chemical shifts would be highly dependent on the final stereochemistry and conformation of the molecule.

References

In Vitro Comparative Analysis of Citreoindole and Other Bioactive Metabolites from Penicillium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of citreoindole with other prominent secondary metabolites derived from Penicillium species. The information presented herein is supported by available experimental data to assist researchers in evaluating the potential biological activities of these compounds. While this compound has been noted for its weak activity against mammalian tumor cell lines, its pharmacological profile remains largely unexplored, necessitating further investigation.[1] This guide aims to contextualize its known activity by comparing it with well-characterized Penicillium-derived metabolites: Patulin, Mycophenolic Acid, Citrinin, Penitrem A, and Roquefortine C.

Comparative Cytotoxicity Data

MetaboliteCell LineAssayIC50 ValueReference
This compound Mammalian Tumor Cell LinesNot SpecifiedWeak Activity[1]
Patulin HeLa (Cervical Cancer)MTT~2-4 µM (significant growth inhibition)[2]
SW-48 (Colorectal Cancer)MTT~2-4 µM (significant growth inhibition)[2]
SH-SY5Y (Neuroblastoma)MTT500 nM[3]
HCT116 (Colon Cancer)MTS> 25 µM (at 24h)
MCF-7 (Breast Cancer)MTS> 50 µM (at 24h)
Mycophenolic Acid Caco-2 (Intestinal Epithelial)MTTCytotoxicity observed at 10 µM
K562 (Leukemia)Not SpecifiedSignificant reduction in killing capacity of CIK cells at 40:1 E:T ratio
Citrinin V79 (Chinese Hamster Lung)Not Specified70 µM (24h), 62 µM (48h)
HepG2 (Hepatocellular Carcinoma)MTT107.3 µM
A549 (Lung Adenocarcinoma)MTT>250 µM
TM4 (Sertoli Cells)MTT116.5 µM (24h)
Penitrem A Human NeutrophilsDCF FluorescenceEC50 for ROS production: 3.8 µM
Roquefortine C Caco-2 (Intestinal Epithelial)Not SpecifiedIC50 > 10 µM

Mechanisms of Action and Signaling Pathways

The biological effects of these metabolites are mediated through diverse mechanisms of action and interference with various cellular signaling pathways.

This compound

The precise mechanism of action for this compound's weak cytotoxic activity has not been elucidated.

Patulin-Induced Cytotoxicity

Patulin exerts its cytotoxic effects primarily through the induction of oxidative stress, leading to apoptosis. Key signaling pathways implicated in patulin-induced cytotoxicity include the activation of extracellular signal-regulated protein kinases 1 and 2 (ERK1/2). The generation of reactive oxygen species (ROS) is a critical upstream event that contributes to the activation of these pathways and subsequent cell death.

Patulin_Pathway Patulin Patulin ROS Reactive Oxygen Species (ROS) Patulin->ROS Induces ERK ERK1/2 Activation ROS->ERK Activates Apoptosis Apoptosis ERK->Apoptosis Leads to

Caption: Patulin-induced cytotoxicity signaling pathway.

Mycophenolic Acid-Induced Immunosuppression and Cytotoxicity

Mycophenolic acid is a potent, selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine nucleotides, a pathway upon which T and B lymphocytes are highly dependent for proliferation. By inhibiting IMPDH, mycophenolic acid leads to a cytostatic effect on these immune cells. It can also induce apoptosis in activated T-lymphocytes and suppress the glycosylation of adhesion molecules, thereby reducing immune cell recruitment.

Mycophenolic_Acid_Pathway MPA Mycophenolic Acid IMPDH Inosine-5'-monophosphate dehydrogenase (IMPDH) MPA->IMPDH Inhibits Apoptosis Apoptosis of Activated T-Lymphocytes MPA->Apoptosis Induces Guanosine De novo Guanosine Nucleotide Synthesis Lymphocyte T and B Lymphocyte Proliferation Guanosine->Lymphocyte Required for

Caption: Mycophenolic Acid's mechanism of action.

Citrinin-Induced Cytotoxicity

Citrinin's toxicity involves multiple mechanisms, including the induction of oxidative stress, inhibition of DNA and RNA synthesis, and activation of apoptotic pathways. It can trigger a mitochondria-dependent apoptotic process characterized by the generation of ROS, an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and activation of caspases. Citrinin has also been shown to induce endoplasmic reticulum stress. Furthermore, it can inactivate the Hsp90/multichaperone complex, leading to the degradation of Ras and Raf-1 and subsequent inhibition of the Ras→ERK survival signaling pathway.

Citrinin_Pathway Citrinin Citrinin Mitochondria Mitochondrial Dysfunction Citrinin->Mitochondria HSP90 Hsp90/multichaperone complex Citrinin->HSP90 Inactivates ROS ROS Generation Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis RasRaf Ras/Raf-1 Degradation HSP90->RasRaf Leads to ERK ERK Survival Pathway RasRaf->ERK Inhibits

Caption: Citrinin-induced apoptotic signaling pathways.

Penitrem A-Induced Neurotoxicity

Penitrem A is a potent neurotoxin that primarily affects the central nervous system. Its mechanism of action involves the blockage of high-conductance Ca2+-activated potassium (BK) channels and impairment of GABAergic neurotransmission in the cerebellum. More recent studies have shown that penitrem A can induce the production of reactive oxygen species (ROS) in neutrophils through the activation of several MAPK-signaling pathways, suggesting a broader mechanism of cellular toxicity.

PenitremA_Pathway PenitremA Penitrem A BK_Channels High-conductance Ca2+- activated K+ (BK) Channels PenitremA->BK_Channels Blocks GABA GABAergic Neurotransmission PenitremA->GABA Impairs MAPK MAPK Signaling Pathways PenitremA->MAPK Activates Neurotoxicity Neurotoxicity BK_Channels->Neurotoxicity GABA->Neurotoxicity ROS ROS Production MAPK->ROS Leads to

Caption: Penitrem A's mechanisms of neurotoxicity.

Roquefortine C

The precise mechanism of cytotoxicity for Roquefortine C is not as well-defined as for other mycotoxins. It is known to be neurotoxic.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, patulin) and include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_0 Cell Preparation & Treatment cluster_1 MTT Reaction cluster_2 Measurement A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for desired time B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Viable cells convert MTT to formazan E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability & IC50 H->I

Caption: Experimental workflow for the MTT assay.

Antimicrobial and Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial or antifungal agent.

Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after a specified incubation period.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) adjusted to a 0.5 McFarland standard. Further dilute the inoculum to the final desired concentration in the broth medium.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeasts).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells with no visible growth is subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU/mL compared to the initial inoculum.

Broth_Microdilution_Workflow cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate under appropriate conditions C->D E Visually assess for growth (turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution assay.

Comparative Antimicrobial and Antifungal Activity

While the primary focus of this guide is cytotoxicity, a brief overview of the antimicrobial and antifungal activities of these metabolites is provided for a more comprehensive comparison. Data on the antimicrobial and antifungal properties of this compound are currently lacking.

  • Patulin: Exhibits antibiotic properties.

  • Mycophenolic Acid: Primarily known for its immunosuppressive effects, but also has some antiviral, antifungal, and antibacterial activities.

  • Citrinin: Possesses antibacterial and antifungal properties.

  • Penitrem A: Primarily a neurotoxin with limited known antimicrobial activity.

  • Roquefortine C: Exhibits some antibacterial activity.

Conclusion

This compound is a Penicillium-derived metabolite with reported weak cytotoxic activity, though quantitative data and a clear understanding of its mechanism of action are currently limited. In comparison, other metabolites from the same genus, such as patulin, mycophenolic acid, and citrinin, have well-documented and often potent biological activities, including cytotoxicity, immunosuppression, and antimicrobial effects, with more clearly defined mechanisms of action. The information and protocols provided in this guide are intended to serve as a resource for researchers interested in further investigating the pharmacological potential of this compound and other Penicillium metabolites. Further studies are warranted to fully characterize the bioactivity profile of this compound and to determine if it or its analogues may have utility in drug discovery and development.

References

A Head-to-Head Showdown: Harmalacidine vs. Paclitaxel in the Fight Against Cancer

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology research, the quest for novel, effective anti-cancer agents is relentless. While established chemotherapeutics like paclitaxel remain a cornerstone of treatment, the exploration of new compounds, particularly those derived from natural sources, continues to yield promising candidates. This guide provides a detailed, head-to-head comparison of the well-known mitotic inhibitor, paclitaxel, and the indole alkaloid, harmalacidine, in their effects on cancer cells.

Note on Comparative Data: Direct head-to-head experimental data for harmalacidine and paclitaxel in the same cancer cell lines under identical conditions is limited in the current body of scientific literature. Therefore, this comparison is synthesized from multiple independent studies. While this provides a valuable overview, direct comparison of absolute potency (e.g., IC50 values) should be interpreted with caution due to potential variations in experimental protocols between studies.

Executive Summary

Paclitaxel, a member of the taxane family, is a potent microtubule-stabilizing agent, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Harmalacidine, a β-carboline alkaloid isolated from the seeds of Peganum harmala, has demonstrated significant cytotoxic activity against various cancer cell lines, inducing apoptosis through the mitochondrial pathway and modulation of protein tyrosine kinase signaling.[2][3] This guide delves into the specifics of their mechanisms of action, cytotoxicity, and the experimental methodologies used to elucidate these properties.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the cytotoxic effects and mechanisms of action of harmalacidine and paclitaxel on various cancer cell lines.

Table 1: Cytotoxicity (IC50) of Harmalacidine and Paclitaxel in Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Exposure Time (h)
Harmalacidine U-937Histiocytic Lymphoma3.1 ± 0.2Not Specified
HL-60Acute Promyelocytic LeukemiaNot SpecifiedNot Specified
KG1Acute Myelogenous LeukemiaNot SpecifiedNot Specified
HELErythroleukemiaNot SpecifiedNot Specified
Paclitaxel SK-LU-1Lung Carcinoma~10 (for 54% survival)3
U-138 MGGlioblastoma~10 (for 50% survival)3
CHMmCanine Mammary Gland Tumor~124
Various Breast Cancer Cell LinesBreast CancerVaries widely (nM to µM range)48-72

Data for harmalacidine is from a study on leukemia cell lines.[3] Data for paclitaxel is compiled from various studies on solid tumor cell lines.[4]

Table 2: Effects on Cell Cycle and Apoptosis

CompoundCancer Cell LineEffect on Cell CycleKey Apoptotic Events
Harmalacidine U-937Not explicitly detailed in the provided search results.Induction of apoptosis via the mitochondrial pathway (Bax upregulation, Bcl-2 downregulation), and modulation of the Ras/Raf/ERK signaling pathway.
Paclitaxel VariousArrest in G2/M phase.Phosphorylation of Bcl-2, disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in this comparison.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of harmalacidine or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells are washed and resuspended in a staining solution containing a fluorescent DNA-intercalating dye, such as propidium iodide (PI), and RNase A to remove RNA.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the compound of interest.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to either promote or inhibit the polymerization of tubulin into microtubules.

  • Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP at 4°C.

  • Compound Addition: The test compound (e.g., paclitaxel as a polymerization promoter) or a control vehicle is added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Turbidity Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity (light scattering) at 340 nm over time in a spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the resulting polymerization curve.

Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the known signaling pathways affected by harmalacidine and paclitaxel, leading to cancer cell death.

Harmalacidine_Signaling_Pathway Harmalacidine Signaling Pathway Harmalacidine Harmalacidine Mitochondria Mitochondria Harmalacidine->Mitochondria Bax Bax Harmalacidine->Bax upregulates Bcl2 Bcl2 Harmalacidine->Bcl2 downregulates Ras_Raf_ERK Ras/Raf/ERK Pathway Harmalacidine->Ras_Raf_ERK Apoptosis Apoptosis Mitochondria->Apoptosis Bax->Mitochondria promotes Bcl2->Mitochondria inhibits Cell_Death Cell_Death Ras_Raf_ERK->Cell_Death modulates

Caption: Harmalacidine induces apoptosis via the mitochondrial pathway and modulates the Ras/Raf/ERK signaling cascade.

Paclitaxel_Signaling_Pathway Paclitaxel Signaling Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes Mitotic_Arrest G2/M Arrest Microtubules->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation Mitotic_Arrest->Bcl2_Phosphorylation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bcl2_Phosphorylation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of two anti-cancer compounds.

Experimental_Workflow Comparative Experimental Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Comparison Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Cell_Line_Panel Panel of Cancer Cell Lines Cell_Line_Panel->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Tubulin_Polymerization Tubulin Polymerization Assay IC50_Determination->Tubulin_Polymerization Comparative_Analysis Head-to-Head Comparative Analysis Cell_Cycle_Analysis->Comparative_Analysis Western_Blot Western Blot (Signaling Proteins) Apoptosis_Assay->Western_Blot Apoptosis_Assay->Comparative_Analysis Tubulin_Polymerization->Comparative_Analysis Western_Blot->Comparative_Analysis

Caption: A generalized workflow for the in vitro comparison of anti-cancer compounds.

Conclusion

Both paclitaxel and harmalacidine demonstrate significant cytotoxic effects against cancer cells, albeit through different primary mechanisms. Paclitaxel's well-defined role as a microtubule-stabilizing agent contrasts with harmalacidine's induction of apoptosis via mitochondrial and protein tyrosine kinase signaling pathways. This difference in mechanism could have implications for their use in combination therapies or in treating cancers with specific resistance profiles. Further direct comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of harmalacidine in relation to established chemotherapeutic agents like paclitaxel. The continued investigation of novel indole alkaloids like harmalacidine is a promising avenue in the development of new and more effective cancer treatments.

References

Limited Bioactivity Data Available for Citreoindole Hinders In-Depth Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive statistical validation and comparative analysis of Citreoindole's bioactivity are currently hampered by a lack of detailed publicly available data. Initial research indicates that while this compound has been identified as a unique diketopiperazine metabolite, its pharmacological properties remain largely unexplored.

This compound is recognized as an unusual metabolite isolated from a hybrid cell fusion of two strains of Pencillium citreoviride.[1][2] Its chemical structure was notably revised in 2016.[1][2]

Preliminary studies have reported that this compound exhibits weak activity against mammalian tumor cell lines.[1] However, beyond this general observation, there is a conspicuous absence of quantitative data in the public domain. Specific metrics such as IC50 values, dose-response curves, and comparative efficacy against other compounds are not available. This scarcity of information precludes the creation of detailed, structured data tables for comparative analysis.

Furthermore, the mechanism of action of this compound has not been elucidated. There are no published studies detailing its molecular targets or the signaling pathways it may modulate. This lack of mechanistic insight makes it impossible to construct the requested signaling pathway diagrams or to provide detailed experimental protocols for its bioactivity assessment.

While the broader class of indole alkaloids, particularly those derived from marine organisms, has been a subject of extensive research for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, specific data for this compound is not part of this larger body of work. The exploration of marine indole alkaloids has revealed a wide array of compounds with intriguing structural features and pharmacological potential, but this compound's bioactivity profile remains an underexplored area.

References

Safety Operating Guide

Navigating the Disposal of Citreoindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the responsible management of chemical compounds is paramount. This guide provides essential procedures for the proper disposal of Citreoindole, a diketopiperazine metabolite. Adherence to these guidelines is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile.

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin exposure.

All handling of solid this compound or its solutions should occur within a certified chemical fume hood to prevent the inhalation of dust or vapors.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following table summarizes key physical and safety information for related indole compounds to provide a basis for safe handling and disposal.

Property4-AminoindoleOxindoleGeneral Indole Derivatives
Molecular Formula C8H8N2C8H7NOVaries
Appearance Light brown solidBeige powder/solidTypically solid
Melting Point 107 - 108 °C123 - 128 °CVaries
Solubility Insoluble in water-Often soluble in organic solvents like ethanol, methanol, DMF, or DMSO.[1]
Hazards Harmful if swallowed, causes skin and eye irritation.[2]Harmful if swallowed.[3]May be harmful if swallowed or inhaled, potential for reproductive toxicity and harm to aquatic life.

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4]

Experimental Protocol: Waste Collection and Labeling

  • Waste Classification: Classify this compound and any concentrated solutions as "non-halogenated organic waste." Contaminated materials, including gloves, weighing paper, and pipette tips, must also be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure this compound and any grossly contaminated solids in a dedicated, clearly labeled, and sealable container.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and labeled container for liquid hazardous waste. The first rinse of any container that held the chemical must also be collected as hazardous waste.

    • Contaminated Labware: Disposable labware with minimal residual contamination should be placed in a designated solid hazardous waste container. Non-disposable glassware must be decontaminated by rinsing with an appropriate solvent (e.g., ethanol, methanol), with the rinsate collected as liquid hazardous waste.

  • Container Labeling:

    • All waste containers must be prominently labeled with "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and an approximate concentration or quantity. Chemical formulas or abbreviations are not sufficient.

    • The date of waste accumulation must be clearly marked.

  • Storage of Waste:

    • Waste containers must be kept tightly sealed, except when adding waste.

    • Store waste in a designated, well-ventilated area, away from incompatible materials.

    • Ensure the storage area has secondary containment to mitigate any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest documentation and handover.

Disposal Workflow

cluster_preparation Preparation cluster_waste_collection Waste Collection & Segregation cluster_container_management Container Management cluster_final_disposal Final Disposal A Don appropriate PPE B Work in a chemical fume hood A->B C Solid Waste (this compound, contaminated items) B->C D Liquid Waste (Solutions, rinsate) B->D E Sharps (Needles, etc.) B->E F Use designated, compatible hazardous waste containers C->F D->F E->F G Label containers with 'Hazardous Waste', full chemical name, and date F->G H Keep containers securely sealed G->H I Store waste in a designated, secure area with secondary containment H->I J Contact EHS for waste pickup I->J K Complete all required waste manifest documentation J->K

Caption: Workflow for the proper disposal of this compound.

Spill Management

In the event of a spill, the following procedures should be enacted promptly:

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment: Don the appropriate PPE as outlined above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.

    • For liquid spills, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Once absorbed, collect the material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Citreoindole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for handling Citreoindole in a laboratory setting. Given the limited specific toxicity data available for this compound, a cautious approach is imperative. Researchers, scientists, and drug development professionals should handle this compound with the assumption that it is potentially hazardous.

This compound is an indole alkaloid, a class of compounds known for diverse biological activities. It is an off-white to fawn solid that is soluble in ethanol, methanol, DMF, or DMSO.[1] The lack of a specific Safety Data Sheet (SDS) necessitates adherence to rigorous general safety protocols for handling chemical compounds.

Personal Protective Equipment (PPE)

A multi-layered defense is crucial when handling this compound. The following table summarizes the recommended PPE.

PPE ComponentSpecificationRecommended Use
Gloves Double-gloving with chemotherapy-tested nitrile gloves.[2][3]Required for all handling activities, including preparation, administration, and disposal.[2]
Change gloves every 30-60 minutes or immediately if contaminated.[2]
Gown Disposable, solid-front gown with back closure made of a non-absorbent material.Required to prevent contamination of clothing.
Long sleeves with tight-fitting cuffs.
Eye and Face Protection Safety glasses with side shields or splash goggles.Required for all handling activities.
Face shield worn over safety glasses or goggles.Recommended when there is a significant risk of splashing.
Respiratory Protection NIOSH-approved N95 or higher filtering facepiece respirator.Required when handling powders or when aerosols may be generated.

Experimental Protocol: Weighing and Dissolving Solid this compound

This protocol outlines the essential steps for safely handling solid this compound.

1. Preparation and Pre-Handling:

  • Designated Area: Conduct all work with this compound in a designated area, such as a certified chemical fume hood.

  • Decontamination: Ensure the work surface is clean and decontaminated before and after handling the compound.

  • PPE Donning: Put on all required PPE in the following order: gown, inner gloves, respiratory protection (if required), eye and face protection, and outer gloves.

2. Weighing Procedure:

  • Containment: Whenever possible, weigh powders within a fume hood to minimize inhalation exposure.

  • Technique: If weighing outside a fume hood is necessary, use a draft shield. Surround the weighing area with wetted paper towels to facilitate cleanup of any spilled powder.

  • Handling: Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid creating dust.

  • Cleanup: After weighing, gently wipe the spatula and any contaminated surfaces with a damp cloth or towel.

3. Dissolution Procedure:

  • Solvent Addition: In the fume hood, carefully add the desired solvent (e.g., ethanol, methanol, DMF, or DMSO) to the vessel containing the weighed this compound.

  • Mixing: Gently swirl or use a magnetic stirrer to dissolve the solid. Avoid splashing.

  • Sealing: Once dissolved, securely cap the container.

4. Waste Disposal:

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, and weigh boats, must be disposed of as hazardous waste.

  • Chemical Waste: Dispose of solutions containing this compound according to your institution's hazardous waste guidelines.

5. Post-Handling:

  • Decontamination: Thoroughly decontaminate the work area and any equipment used.

  • PPE Removal: Remove PPE in a manner that avoids self-contamination. The last item to be removed should be your respiratory protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Operational Workflow

The following diagram illustrates the logical workflow for ensuring safety when handling a chemical with unknown specific hazards like this compound.

A Start: New Chemical (this compound) B Access Safety Data Sheet (SDS) A->B C SDS Available? B->C D Extract Specific PPE and Handling Procedures C->D Yes E Treat as Potentially Hazardous Substance C->E No H Implement Safe Handling and Disposal Plan D->H F Consult General Guidelines for Similar Compounds (Indole Alkaloids) E->F G Select PPE Based on General Guidelines F->G G->H I Proceed with Experiment H->I

Caption: Workflow for PPE selection for a novel chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.